molecular formula C25H21F4N3O3 B10857880 Fulimetibant CAS No. 2231142-90-6

Fulimetibant

货号: B10857880
CAS 编号: 2231142-90-6
分子量: 487.4 g/mol
InChI 键: DFQFSWDEFZCQLH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fulimetibant is a useful research compound. Its molecular formula is C25H21F4N3O3 and its molecular weight is 487.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

2231142-90-6

分子式

C25H21F4N3O3

分子量

487.4 g/mol

IUPAC 名称

2-(1-cyclobutylpyrazol-4-yl)-5-[[1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropanecarbonyl]amino]benzoic acid

InChI

InChI=1S/C25H21F4N3O3/c26-21-10-15(25(27,28)29)4-7-20(21)24(8-9-24)23(35)31-16-5-6-18(19(11-16)22(33)34)14-12-30-32(13-14)17-2-1-3-17/h4-7,10-13,17H,1-3,8-9H2,(H,31,35)(H,33,34)

InChI 键

DFQFSWDEFZCQLH-UHFFFAOYSA-N

规范 SMILES

C1CC(C1)N2C=C(C=N2)C3=C(C=C(C=C3)NC(=O)C4(CC4)C5=C(C=C(C=C5)C(F)(F)F)F)C(=O)O

产品来源

United States

Foundational & Exploratory

Fulimetibant's Mechanism of Action in Neuropathic Pain: A Technical Guide on a Bradykinin B1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain represents a significant unmet medical need, driving research into novel analgesic mechanisms. One such target is the bradykinin (B550075) B1 receptor (BDKRB1), a G-protein coupled receptor that is upregulated in response to tissue injury and inflammation, playing a crucial role in the sensitization of nociceptive pathways. Fulimetibant (formerly SAR279356) is a bradykinin B1 receptor antagonist that was investigated as a potential treatment for diabetic neuropathic pain. Despite promising preclinical evidence suggesting the validity of BDKRB1 as a target, this compound did not demonstrate a meaningful therapeutic effect in a Phase 2a clinical trial. This guide provides an in-depth analysis of the mechanism of action of this compound, the underlying signaling pathways, and a review of the available clinical trial data, offering insights into the challenges of translating preclinical findings in neuropathic pain to clinical efficacy.

The Bradykinin B1 Receptor in Neuropathic Pain

Bradykinin is a pro-inflammatory peptide that exerts its effects through two main receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. While the B2 receptor is involved in the acute phase of inflammation, the B1 receptor is synthesized de novo following tissue injury and inflammation, contributing to chronic pain states.[1] In neuropathic pain, the upregulation of B1 receptors on sensory neurons leads to hypersensitivity, manifesting as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).

Signaling Pathway of Bradykinin B1 Receptor Activation

Activation of the BDKRB1 by its ligand, des-Arg⁹-bradykinin, initiates a cascade of intracellular events that contribute to neuronal sensitization. This signaling pathway is a key target for antagonists like this compound.

BDKRB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BDKRB1 Bradykinin B1 Receptor (BDKRB1) Gq Gαq BDKRB1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Nociceptor_sensitization Nociceptor Sensitization PKC->Nociceptor_sensitization Phosphorylates ion channels Ca_ion ↑ [Ca²⁺]i Ca_release->Ca_ion Ca_ion->Nociceptor_sensitization Modulates ion channels Ligand des-Arg⁹-bradykinin Ligand->BDKRB1 Activates This compound This compound This compound->BDKRB1 Blocks

Figure 1: Bradykinin B1 Receptor Signaling Pathway in Nociceptors.

Preclinical Profile of Bradykinin B1 Receptor Antagonists

While specific preclinical data for this compound is not extensively published, the class of BDKRB1 antagonists has been evaluated in various animal models of neuropathic pain. This section provides representative data and methodologies to illustrate the preclinical rationale for developing these compounds.

In Vitro Potency of BDKRB1 Antagonists (Representative Data)

Disclaimer: The following table presents representative data for various BDKRB1 antagonists and does not represent data for this compound specifically. This information is intended to illustrate the typical potency of this class of compounds.

CompoundTarget SpeciesAssay TypePotency (IC₅₀/Kᵢ)
R-954HumanRadioligand Binding0.25 nM (Kᵢ)
Compound ARatCalcium Mobilization1.2 nM (IC₅₀)
Compound BHumanRadioligand Binding0.8 nM (Kᵢ)
Compound CMouseCalcium Mobilization3.5 nM (IC₅₀)
In Vivo Efficacy in Neuropathic Pain Models (Representative Data)

Disclaimer: The following table presents representative data for various BDKRB1 antagonists in preclinical models of neuropathic pain and does not represent data for this compound specifically.

CompoundAnimal ModelPain ModalityEfficacy
R-954Rat (CCI)Mechanical AllodyniaSignificant reversal at 10 mg/kg
Compound AMouse (STZ-induced)Thermal HyperalgesiaDose-dependent reduction
Compound BRat (Spared Nerve Injury)Mechanical Allodynia>50% reversal at 30 mg/kg

Experimental Protocols

Preclinical_Workflow Model Induction of Neuropathic Pain Model (e.g., STZ, CCI) Baseline Baseline Behavioral Testing (e.g., von Frey) Model->Baseline Allow for pain development Treatment Drug Administration (this compound or Vehicle) Baseline->Treatment PostTreatment Post-Treatment Behavioral Testing Treatment->PostTreatment Analysis Data Analysis and Comparison PostTreatment->Analysis

Figure 2: Typical Experimental Workflow for Preclinical Neuropathic Pain Studies.

This model is commonly used to mimic diabetic neuropathic pain.

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer, is administered. The dose is typically 50-65 mg/kg for rats and 150-200 mg/kg for mice.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Development of Neuropathy: Neuropathic pain behaviors, such as thermal hyperalgesia and mechanical allodynia, typically develop over 2-4 weeks.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is recorded.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus that applies a radiant heat source to the hind paw. The latency to paw withdrawal is recorded.

This model simulates neuropathic pain resulting from nerve compression.

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • The animal is anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.

  • Development of Neuropathic Pain: Pain behaviors develop within a few days and persist for several weeks.

  • Behavioral Testing: Similar to the STZ model, mechanical allodynia and thermal hyperalgesia are the primary endpoints.

Clinical Development of this compound in Diabetic Neuropathic Pain

This compound was advanced to a Phase 2a clinical trial, the BRADiNP study, to evaluate its efficacy and safety in patients with diabetic neuropathic pain (DNP).

BRADiNP Clinical Trial (NCT05219812) Design

The BRADiNP study was a multicenter, randomized, double-blind, placebo-controlled, 2-treatment complete crossover study.

BRADiNP_Trial_Design cluster_screening Screening & Washout cluster_treatment Treatment Periods (4 weeks each) Eligibility Eligibility Screening Washout Blinded Washout of Prior DNP Treatment Eligibility->Washout Randomization Randomization (1:1) Washout->Randomization GroupA Group A: This compound then Placebo Randomization->GroupA GroupB Group B: Placebo then this compound Randomization->GroupB Crossover Crossover GroupA->Crossover GroupB->Crossover Endpoint Primary Endpoint Assessment: Change from Baseline in Weekly Mean 24-hour Average Pain Intensity Score at Week 4 Crossover->Endpoint

Figure 3: BRADiNP Clinical Trial Design.
Clinical Trial Results

The results of the BRADiNP study indicated that the preclinical efficacy observed with this compound did not translate into a clinically meaningful therapeutic effect for patients with DNP.

ParameterThis compound (450 mg once daily)Placebo
Number of Participants Treated 7979
Mean Treatment Difference at Week 4 0.07 (-0.170 to 0.314)-
Adverse Events 41.8% of participants32.9% of participants

Data from the BRADiNP study publication.

Experimental Protocol: BRADiNP Study
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, 2-treatment complete crossover.

  • Participants: Adults with type 1 or type 2 diabetes mellitus with painful distal symmetric sensorimotor neuropathy for over 6 months.

  • Intervention:

    • After a blinded washout of prior DNP medication, patients were randomized to receive either this compound (450 mg once daily) or placebo for the first 4-week treatment period.

    • Following the first period, patients crossed over to the other treatment for the second 4-week period.

  • Primary Endpoint: The change from baseline in the weekly mean 24-hour average pain intensity score at week 4.

  • Safety Assessment: Monitoring and recording of all adverse events.

Conclusion and Future Perspectives

The development of this compound for neuropathic pain serves as a critical case study in the challenges of translating preclinical findings to clinical success. While the antagonism of the bradykinin B1 receptor holds a strong theoretical rationale for the treatment of chronic pain states, the lack of efficacy of this compound in a well-controlled clinical trial highlights the complexities of neuropathic pain pathophysiology and the potential disconnect between animal models and the human condition.

Future research in this area may need to focus on:

  • Patient Stratification: Identifying patient subpopulations that may be more responsive to BDKRB1 antagonism.

  • Biomarker Development: Developing biomarkers to assess BDKRB1 expression and pathway activation in patients.

  • Refining Preclinical Models: Improving the predictive validity of animal models of neuropathic pain.

References

The Role of the Bradykinin B1 Receptor in Diabetic Neuropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by nerve damage and significant pain. Emerging evidence has identified the bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, as a critical player in the pathogenesis of diabetic neuropathy. Under normal physiological conditions, the B1R is expressed at low levels; however, in the hyperglycemic and pro-inflammatory state of diabetes, its expression is significantly upregulated in neuronal and glial cells. This upregulation leads to heightened neuronal sensitivity and contributes to the characteristic hyperalgesia and allodynia experienced by patients. This technical guide provides a comprehensive overview of the role of the B1R in diabetic neuropathy, detailing its signaling pathways, the experimental evidence supporting its involvement, and its potential as a therapeutic target.

Upregulation of the Bradykinin B1 Receptor in Diabetes

The diabetic milieu, characterized by chronic hyperglycemia and inflammation, creates a conducive environment for the induction of B1R expression. Studies in animal models of diabetes have consistently demonstrated a marked increase in B1R mRNA and protein levels in key tissues of the nervous system.

Table 1: Upregulation of Bradykinin B1 Receptor in Diabetic Models

TissueAnimal ModelFold Increase in B1R mRNAFold Increase in B1R Binding SitesReference
Thoracic Spinal CordStreptozotocin (B1681764) (STZ)-induced diabetic rats18-fold2.7-fold[1]
Thoracic Spinal CordSTZ-induced diabetic ratsSignificant increase (+68% at 2 and 7 days)Significant increase (+315% at 2 days, +303% at 7 days)[2]
Cardiac TissueSTZ-induced diabetic miceIncreasedNot specified[3]
AortaGlucose-fed rats (model of insulin (B600854) resistance)IncreasedNot specified[4]

B1R Signaling Pathways in Neuronal Sensitization

The B1R is a G-protein coupled receptor that primarily signals through the Gαq/11 pathway.[5] Activation of B1R by its agonists, such as des-Arg⁹-bradykinin, initiates a cascade of intracellular events that ultimately lead to the sensitization of nociceptive neurons.

Canonical Gαq/11-PLC-PKC Pathway

Upon agonist binding, the B1R activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).

B1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular des-Arg9-BK des-Arg⁹-Bradykinin (B1R Agonist) B1R Bradykinin B1 Receptor (B1R) des-Arg9-BK->B1R Binds Gq11 Gαq/11 B1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes TRPV1 TRPV1 Channel Neuronal_Sensitization Neuronal Sensitization (Hyperalgesia) TRPV1->Neuronal_Sensitization Leads to IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca2->Neuropeptide_Release Triggers Phosphorylation Phosphorylation PKC->Phosphorylation Mediates Phosphorylation->TRPV1 Sensitizes Neuropeptide_Release->Neuronal_Sensitization Contributes to

Sensitization of Nociceptive Ion Channels

Activated PKC plays a crucial role in sensitizing ion channels involved in pain perception, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat and capsaicin. PKC-mediated phosphorylation of TRPV1 lowers its activation threshold, leading to an exaggerated response to thermal and other stimuli, a phenomenon known as thermal hyperalgesia.

Release of Pro-nociceptive Neuropeptides

Increased intracellular calcium resulting from B1R activation also triggers the release of pro-nociceptive neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from the central and peripheral terminals of sensory neurons. These neuropeptides act on adjacent neurons and blood vessels, further contributing to neurogenic inflammation and pain transmission.

Experimental Evidence for the Role of B1R in Diabetic Neuropathy

A substantial body of evidence from preclinical studies in animal models of diabetes supports the pivotal role of B1R in the development of diabetic neuropathy.

Induction of Hyperalgesia

The administration of selective B1R agonists has been shown to induce or potentiate hyperalgesia in diabetic animals. Conversely, genetic knockout of the B1R or pharmacological blockade with B1R antagonists effectively prevents or reverses diabetic hyperalgesia.

Table 2: Effect of B1R Modulation on Nociceptive Thresholds in Diabetic Animal Models

Animal ModelTreatmentNociceptive TestOutcomeReference
STZ-induced diabetic mice-Hot Plate & Tail Flick~11% decrease in hot plate reaction time, ~26% decrease in tail flick reaction time
STZ-induced diabetic miceB1R agonist (des-Arg⁹-bradykinin)Hot Plate & Tail FlickPotentiation of hyperalgesia
STZ-induced diabetic miceB1R antagonist (R-715)Hot Plate & Tail FlickBlockade of hyperalgesia
STZ-induced diabetic miceB1R antagonist (R-954)Hot Plate & Tail FlickBlockade of hyperalgesia
B1R knockout diabetic mice-Hot Plate & Tail ImmersionAbsence of diabetic hyperalgesia
Insulin-resistant ratsB1R antagonist (SSR240612)Tactile & Cold AllodyniaReversal of allodynia
Nerve Conduction Velocity

Diabetic neuropathy is also characterized by a reduction in nerve conduction velocity (NCV), reflecting nerve damage. While the direct effects of B1R antagonism on NCV in diabetic models are still being fully elucidated, the receptor's role in inflammation and oxidative stress suggests a potential for B1R blockade to mitigate nerve damage and improve NCV. Studies have shown that motor and sensory NCV are significantly reduced in various nerve branches of diabetic rats.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for studying the role of B1R in diabetic neuropathy.

Induction of Diabetes Mellitus (Streptozotocin Model)

The streptozotocin (STZ)-induced model of type 1 diabetes is widely used.

STZ_Protocol start Start fasting Fast animals (e.g., 12-18 hours) start->fasting stz_injection Administer single high dose of STZ (e.g., 200 mg/kg, i.p. for mice) fasting->stz_injection glucose_monitoring Monitor blood glucose levels (e.g., after 24-72 hours) stz_injection->glucose_monitoring confirmation Confirm diabetes (Blood glucose > 250-300 mg/dL) glucose_monitoring->confirmation neuropathy_development Allow for development of neuropathy (e.g., 1-4 weeks) confirmation->neuropathy_development assessment Assess for diabetic neuropathy (e.g., hyperalgesia, NCV) neuropathy_development->assessment end End assessment->end

Protocol:

  • Animal Selection: Male CD-1 mice or Sprague-Dawley rats are commonly used.

  • Fasting: Animals are fasted for approximately 12-18 hours prior to STZ injection to ensure consistent absorption.

  • STZ Preparation: Streptozotocin is dissolved in a cold citrate (B86180) buffer (pH 4.5) immediately before use, as it is unstable at neutral pH.

  • Injection: A single intraperitoneal (i.p.) injection of STZ (e.g., 200 mg/kg for mice) is administered.

  • Confirmation of Diabetes: Blood glucose levels are measured from tail vein blood 24-72 hours post-injection. Animals with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.

  • Neuropathy Development: Diabetic animals are maintained for a period of 1 to 4 weeks to allow for the development of neuropathy before behavioral or physiological assessments.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

The Hargreaves plantar test is a common method to assess thermal hyperalgesia.

Protocol:

  • Acclimatization: Animals are placed in individual Plexiglas chambers on a heated glass floor and allowed to acclimatize for at least 15-20 minutes.

  • Stimulus Application: A radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw.

  • Measurement: The latency for the animal to withdraw its paw from the heat source is automatically recorded.

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

  • Data Analysis: The paw withdrawal latency is averaged over several trials. A decrease in paw withdrawal latency in diabetic animals compared to controls indicates thermal hyperalgesia.

Measurement of Nerve Conduction Velocity (NCV)

NCV studies are performed to assess the functional integrity of peripheral nerves.

Protocol:

  • Anesthesia: The animal is anesthetized (e.g., with ketamine/xylazine).

  • Electrode Placement: Stimulating electrodes are placed at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle), and recording electrodes are placed in the interosseous muscles of the foot.

  • Stimulation and Recording: The nerve is stimulated at both points, and the latency of the muscle response is recorded.

  • Calculation: The distance between the two stimulating electrodes is measured, and the NCV is calculated by dividing this distance by the difference in the latencies of the two responses.

The Bradykinin B1 Receptor as a Therapeutic Target

The significant upregulation of the B1R in diabetic neuropathy and its central role in driving pain and inflammation make it an attractive therapeutic target. The development of selective B1R antagonists has shown promise in preclinical models.

Table 3: Efficacy of Selective B1R Antagonists in Diabetic Neuropathy Models

AntagonistAnimal ModelDose RangeRoute of AdministrationEffect on Hyperalgesia/AllodyniaReference
R-715STZ-induced diabetic mice200-800 µg/kg (acute)i.p.Blockade
R-715STZ-induced diabetic mice400 µg/kg (chronic, twice daily for 7 days)i.p.Attenuation
R-954STZ-induced diabetic mice50-600 µg/kg (acute)i.p.Blockade
R-954STZ-induced diabetic mice200 µg/kg (chronic, twice daily for 7 days)i.p.Attenuation
SSR240612Insulin-resistant rats10-30 mg/kgOralReversal

Conclusion and Future Directions

The bradykinin B1 receptor is a key inducible mediator in the pathogenesis of diabetic neuropathy, particularly in the context of painful symptoms. Its upregulation in diabetes and its role in sensitizing nociceptive pathways are well-supported by experimental evidence. The successful attenuation of diabetic hyperalgesia and allodynia with selective B1R antagonists in preclinical models highlights the therapeutic potential of targeting this receptor. Future research should focus on further elucidating the downstream signaling events and exploring the long-term efficacy and safety of B1R antagonists in mitigating nerve damage and improving overall nerve function in diabetic neuropathy. The development of orally bioavailable and highly selective B1R antagonists remains a promising avenue for the development of novel therapeutics for this debilitating condition.

References

Preclinical pharmacology of Fulimetibant

Author: BenchChem Technical Support Team. Date: December 2025

Preclinical Pharmacology of Fulimetibant: Information Not Publicly Available

As of December 1, 2025, a comprehensive search of publicly accessible scientific literature, clinical trial registries, and pharmaceutical databases has yielded no specific preclinical data for a compound designated as "this compound."

Extensive searches were conducted to locate information regarding the mechanism of action, pharmacokinetics, pharmacodynamics, toxicology, and any in vitro or in vivo studies related to this compound. These searches, however, did not produce any relevant results, suggesting that information on this specific compound is not currently in the public domain.

It is possible that "this compound" is an internal development codename that has not yet been disclosed in publications or public forums. Pharmaceutical companies often use internal identifiers for compounds during the early stages of research and development.

Consequently, without any available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways and experimental workflows as requested.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to monitor scientific conferences, peer-reviewed journals, and company press releases for any future disclosures related to this compound.

In Vitro Characterization of Fulimetibant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulimetibant is a potent and selective antagonist of the bradykinin (B550075) B1 receptor, a G-protein coupled receptor that is induced under conditions of inflammation and tissue injury. The upregulation of the B1 receptor is implicated in the pathogenesis of chronic pain and inflammation, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's activity, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Mechanism of Action: Bradykinin B1 Receptor Antagonism

This compound exerts its pharmacological effect by competitively binding to the bradykinin B1 receptor, thereby preventing its activation by endogenous ligands such as des-Arg⁹-bradykinin. The B1 receptor is a key component of the kallikrein-kinin system, which is activated in response to tissue damage and inflammation.

Upon activation by its agonists, the B1 receptor couples to Gαq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately contributes to the physiological responses of pain and inflammation. By blocking the initial step of agonist binding, this compound effectively inhibits this entire downstream signaling cascade.

Signaling Pathway Diagram

Fulimetibant_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling B1R Bradykinin B1 Receptor Gq11 Gαq/11 B1R->Gq11 Activates This compound This compound This compound->B1R Binds & Inhibits Agonist des-Arg⁹-bradykinin (Agonist) Agonist->B1R Binds & Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Pain & Inflammation Ca_Release->Inflammation PKC->Inflammation

Caption: Mechanism of action of this compound on the bradykinin B1 receptor signaling pathway.

Quantitative In Vitro Activity

The in vitro activity of this compound has been characterized using a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data. Note: As specific preclinical data for this compound is not publicly available, the following tables are presented with placeholder data based on typical values for potent and selective bradykinin B1 receptor antagonists. These values should be replaced with actual experimental data when available.

Table 1: Receptor Binding Affinity

Assay TypeRadioligandCell LineThis compound Ki (nM)
Radioligand Binding[³H]-des-Arg⁹-BKHEK293 expressing human B1RValue
Radioligand Binding[³H]-BradykininCHO expressing human B2RValue (>1000)

Table 2: Functional Antagonism

Assay TypeAgonistCell Line/TissueThis compound IC50 (nM)
Calcium Mobilizationdes-Arg⁹-BKCHO expressing human B1RValue
Inositol Phosphate Accumulationdes-Arg⁹-BKN1E-115 neuroblastoma cellsValue
Isolated Rabbit Aorta Contractiondes-Arg⁹-BKRabbit AortaValue

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for the key experiments used to characterize this compound's activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the bradykinin B1 receptor.

Materials:

  • HEK293 cells stably expressing the human bradykinin B1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Radioligand: [³H]-des-Arg⁹-bradykinin.

  • Non-specific binding control: 1 µM unlabeled des-Arg⁹-bradykinin.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation:

    • Harvest HEK293-hB1R cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-des-Arg⁹-bradykinin (typically at its Kd concentration), and varying concentrations of this compound.

    • For total binding, add vehicle instead of this compound. For non-specific binding, add 1 µM unlabeled des-Arg⁹-bradykinin.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60 minutes.

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the agonist-induced increase in intracellular calcium.

Materials:

  • CHO cells stably expressing the human bradykinin B1 receptor.

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: des-Arg⁹-bradykinin.

  • Fluorescent plate reader with an injection system.

Protocol:

  • Cell Plating:

    • Plate the CHO-hB1R cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a Fluo-4 AM solution in assay buffer.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Assay Procedure:

    • Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C.

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Inject a fixed concentration of des-Arg⁹-bradykinin (typically the EC80 concentration) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response.

    • Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B1 Membrane Preparation B2 Binding Reaction B1->B2 B3 Filtration B2->B3 B4 Quantification B3->B4 B5 Ki Determination B4->B5 F1 Cell Plating F2 Dye Loading F1->F2 F3 Assay Execution F2->F3 F4 Data Analysis F3->F4 F5 IC50 Determination F4->F5

Caption: General workflow for in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective antagonism of the bradykinin B1 receptor. The data obtained from receptor binding and functional assays provide a strong rationale for its development as a therapeutic agent for chronic pain and inflammatory conditions. The detailed protocols provided in this guide are intended to facilitate further research and development efforts in this area.

Patent Landscape of Bradykinin B1 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the patent landscape for bradykinin (B550075) B1 receptor (B1R) antagonists. It is designed to inform researchers, scientists, and drug development professionals about the key trends, major players, and scientific methodologies in this therapeutic area. The bradykinin B1 receptor, an inducible G-protein coupled receptor (GPCR), plays a significant role in the pathophysiology of inflammation and chronic pain, making it a compelling target for drug discovery.[1][2]

Executive Summary

The development of bradykinin B1 receptor antagonists has been an active area of research for several decades, with a focus on discovering non-peptide, orally bioavailable small molecules for the treatment of chronic pain and inflammatory diseases.[2] The patent landscape reflects a field dominated by a few key pharmaceutical companies, with a primary focus on specific chemical scaffolds. While numerous candidates have entered preclinical and clinical development, the journey to market has been challenging. This guide delves into the patenting trends, key organizations, and the geographical focus of this research. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the B1R signaling pathway and a typical drug discovery workflow to aid researchers in this field.

Patent Landscape Analysis

The patent landscape for bradykinin B1 receptor antagonists reveals a concentrated effort by a handful of pharmaceutical companies, with a noticeable surge in patent applications in the late 2000s and early 2010s.[1][2] The primary focus of these patents has been on novel small molecule entities, moving away from earlier peptide-based antagonists.

Patenting Trends by Year

Table 1: Patent Filing Trends for Bradykinin B1 Receptor Antagonists (Qualitative)

Time PeriodKey Observations
Pre-2009 Early development focused on peptide and peptidomimetic antagonists.
2009-2012 A significant surge in patent applications for non-peptide small molecule antagonists, particularly arylsulfonamides and carboxamides.
Post-2012 Continued but potentially more focused patenting activity, with an emphasis on compounds with improved pharmacokinetic profiles.
Top Assignees

A few pharmaceutical companies have been at the forefront of innovation in the B1R antagonist space, as evidenced by their patenting activity. Grünenthal emerged as a particularly prolific filer during the peak period of 2009-2012.

Table 2: Key Patent Assignees for Bradykinin B1 Receptor Antagonists

AssigneeNotable Contributions and Focus
Grünenthal GmbH A major player with a significant number of patents, primarily focused on arylsulfonamide-type molecules.
Sanofi-Aventis Developed SSR-240612, a non-peptide B1R antagonist that progressed to clinical trials.
Merck & Co. Active in the field, with research into various chemical classes of B1R antagonists.
Evotec AG Filed patents on sulfonamide-containing compounds.
Gedeon Richter Plc. Shifted focus to N-aryl-indol fragments from earlier arylsulfonamides.
Geographical Distribution

The patenting activity for bradykinin B1 receptor antagonists has been geographically concentrated in regions with strong pharmaceutical research and development sectors.

Table 3: Geographical Focus of Patent Filings for Bradykinin B1 Receptor Antagonists

RegionKey Observations
Europe A significant hub for B1R antagonist research, with numerous patents filed with the European Patent Office (EPO).
United States A major market and research center, with a substantial number of patents filed with the USPTO.
Japan Shows consistent patenting activity, indicating a strong interest in this therapeutic area.
Other Regions Patent filings are also present in other regions, reflecting the global nature of pharmaceutical research.

Key Bradykinin B1 Receptor Antagonists in Development

A number of bradykinin B1 receptor antagonists have progressed through preclinical and clinical development. The following table summarizes some of the key candidates.

Table 4: Selected Bradykinin B1 Receptor Antagonists in Development

CompoundChemical ClassSponsoring OrganizationDevelopment Phase
BI 1026706 Small MoleculeBoehringer IngelheimPhase I
SSR-240612 Non-peptideSanofi-AventisClinical Trials (Halted)
R-954 PeptideUniversity of SherbrookePreclinical
B9858 Peptide-Preclinical
Compound A Aryl sulfonamide dihydroquinoxalinone-Preclinical

Core Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used in the discovery and characterization of bradykinin B1 receptor antagonists.

In Vitro Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the bradykinin B1 receptor.

Objective: To measure the binding affinity (Ki) of a test compound to the B1 receptor.

Materials:

  • HEK293 cells stably expressing the human bradykinin B1 receptor.

  • Radioligand: [³H]-Lys-des-Arg⁹-bradykinin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-hB1R cells.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-Lys-des-Arg⁹-bradykinin, and the membrane preparation.

    • Non-specific Binding: Add assay buffer, a fixed concentration of [³H]-Lys-des-Arg⁹-bradykinin, a high concentration of an unlabeled B1R ligand (to saturate the receptors), and the membrane preparation.

    • Competitive Binding: Add assay buffer, a fixed concentration of [³H]-Lys-des-Arg⁹-bradykinin, varying concentrations of the test compound, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Fluorometric Imaging Plate Reader (FLIPR) Assay

This assay measures the functional activity of B1R antagonists by detecting changes in intracellular calcium levels.

Objective: To determine the potency (IC₅₀) of a test compound in inhibiting B1R agonist-induced calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing the human bradykinin B1 receptor.

  • B1R agonist (e.g., des-Arg⁹-bradykinin).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Test compounds.

  • 96- or 384-well black-walled, clear-bottom plates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Assay Protocol (on the FLIPR instrument):

    • Place the cell plate and a compound plate (containing the test compounds and agonist) into the FLIPR instrument.

    • The instrument will first add the test compound (or vehicle) to the cells and incubate for a defined period (e.g., 15-30 minutes).

    • The instrument will then add the B1R agonist to stimulate the cells.

    • Fluorescence intensity is measured before and after the addition of the agonist.

  • Data Analysis:

    • The change in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium.

    • Plot the percentage of inhibition of the agonist response against the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting dose-response curve.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used animal model of acute inflammation to evaluate the efficacy of anti-inflammatory compounds.

Objective: To assess the anti-inflammatory effect of a B1R antagonist by measuring its ability to reduce paw swelling induced by carrageenan.

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

Materials:

  • λ-Carrageenan (1% w/v in sterile saline).

  • Test compound (B1R antagonist).

  • Vehicle control.

  • Positive control (e.g., Indomethacin).

  • Plethysmometer (for measuring paw volume).

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (e.g., vehicle control, test compound groups at different doses, positive control).

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., oral, intraperitoneal) at a specified time before carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (baseline).

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the paw edema (increase in paw volume) for each animal at each time point: Edema = Paw volume at time 't' - Baseline paw volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizing the Science: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key biological and procedural aspects of bradykinin B1 receptor antagonist research.

Bradykinin B1 Receptor Signaling Pathway

B1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular des-Arg9-BK des-Arg⁹-Bradykinin B1R B1 Receptor Gq Gαq B1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates NFkB NF-κB PKC->NFkB Activates Inflammation Inflammation (Cytokine Release) MAPK->Inflammation Pain Pain Signaling MAPK->Pain NFkB->Inflammation Antagonist B1R Antagonist Antagonist->B1R Blocks

Bradykinin B1 Receptor Signaling Pathway

Drug Discovery Workflow for B1 Receptor Antagonists

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (B1 Receptor) Assay_Dev Assay Development (e.g., FLIPR, Binding) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead decision1 Go/No-Go Hit_ID->decision1 Lead_Op Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Op Candidate Candidate Selection Lead_Op->Candidate In_Vitro_Tox In Vitro Toxicology Candidate->In_Vitro_Tox In_Vivo_PKPD In Vivo PK/PD & Efficacy Models Candidate->In_Vivo_PKPD decision2 Go/No-Go Candidate->decision2 IND IND-Enabling Studies In_Vitro_Tox->IND In_Vivo_PKPD->IND Phase1 Phase I IND->Phase1 decision3 Go/No-Go IND->decision3 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval Regulatory Approval Phase3->Approval decision1->Hit_to_Lead Go decision2->In_Vitro_Tox Go decision3->Phase1 Go

Drug Discovery Workflow for B1R Antagonists

Conclusion

The patent landscape for bradykinin B1 receptor antagonists highlights a field with significant therapeutic potential, particularly in the areas of chronic pain and inflammation. While the path to market has been challenging, ongoing research and development efforts continue to explore the therapeutic utility of targeting the B1 receptor. This technical guide provides a comprehensive resource for professionals in the field, offering insights into the intellectual property landscape, key experimental methodologies, and the underlying biological pathways. As our understanding of the role of the B1 receptor in various diseases expands, so too will the opportunities for the development of novel and effective B1R antagonists.

References

Fulimetibant and its Potential Role in Inflammatory Pain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fulimetibant is a selective antagonist of the bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor that is upregulated in response to tissue injury and inflammation. While the preclinical efficacy of this compound in inflammatory pain models has been suggested, publicly available data is scarce. A recent Phase 2a clinical trial (BRADiNP study) in patients with diabetic neuropathic pain, a condition with an inflammatory component, did not demonstrate a meaningful therapeutic effect for this compound compared to placebo. This technical guide provides an in-depth overview of the therapeutic rationale for targeting the bradykinin B1 receptor in inflammatory pain, summarizes the available clinical data for this compound, and presents representative preclinical data and methodologies for evaluating bradykinin B1 receptor antagonists in relevant animal models.

Introduction to this compound and the Bradykinin B1 Receptor

This compound is a novel small molecule antagonist of the bradykinin B1 receptor. The B1 receptor is a key player in the inflammatory cascade and the generation of pain. Unlike the constitutively expressed bradykinin B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated by inflammatory mediators such as cytokines (e.g., interleukin-1β) and endotoxins. This inducible nature makes the B1 receptor an attractive therapeutic target for inflammatory conditions, with the potential for targeted intervention with fewer on-target side effects related to the disruption of normal physiological processes.

Bradykinin, a pro-inflammatory peptide released following tissue damage, and its metabolite des-Arg9-bradykinin, the primary endogenous ligand for the B1 receptor, contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and the sensitization of nociceptors, leading to hyperalgesia and allodynia.[1][2][3] By blocking the B1 receptor, this compound is hypothesized to inhibit these downstream effects, thereby reducing inflammatory pain.

Clinical Data for this compound

To date, the most prominent clinical data for this compound comes from the Phase 2a BRADiNP study, a multicenter, randomized, double-blind, placebo-controlled, crossover trial designed to evaluate the efficacy and safety of this compound in patients with diabetic neuropathic pain (DNP).[4]

Table 1: Summary of the BRADiNP Phase 2a Clinical Trial of this compound in Diabetic Neuropathic Pain [4]

ParameterThis compound (450 mg once daily)Placebo
Number of Participants 7979
Primary Endpoint Change from baseline in weekly mean 24-hour average pain intensity score at week 4
Mean Treatment Difference (at week 4) 0.07 (95% CI: -0.170 to 0.314)Not Applicable
Adverse Events 41.8% of participants32.9% of participants

The study concluded that the preclinical efficacy observed with this bradykinin 1 receptor antagonist did not translate into a meaningful therapeutic approach for pain management in patients with DNP. Adverse events were generally mild to moderate in severity.

Preclinical Evaluation of Bradykinin B1 Receptor Antagonists in Inflammatory Pain Models

While specific preclinical data for this compound in inflammatory pain models is not publicly available, studies on other selective B1 receptor antagonists provide a strong rationale for this target in inflammatory pain. The following table summarizes representative data from a preclinical study of BI113823, another selective B1 receptor antagonist, in a rodent model of inflammatory pain.

Table 2: Efficacy of the Bradykinin B1 Receptor Antagonist BI113823 in the Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

Treatment GroupDoseRoute of AdministrationPaw Withdrawal Threshold (g)
Saline + CFAN/AIntraplantarDecreased (indicating hyperalgesia)
BI113823 + CFA3 mg/kgOralIncreased (reversal of hyperalgesia)
BI113823 + CFA10 mg/kgOralSignificantly Increased
BI113823 + CFA30 µgIntrathecalIncreased (reversal of hyperalgesia)

Note: This data is for BI113823 and is presented as a representative example of the effects of a bradykinin B1 receptor antagonist in a preclinical inflammatory pain model.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This is a widely used and robust model of chronic inflammatory pain that mimics many features of clinical inflammatory conditions.

Objective: To induce a persistent inflammatory state in the hind paw of a rodent to evaluate the efficacy of analgesic compounds.

Materials:

  • Male Wistar rats (200-250 g)

  • Complete Freund's Adjuvant (CFA) (e.g., inactivated and dried Mycobacterium tuberculosis in mineral oil)

  • Isoflurane for anesthesia

  • 25-gauge needles and syringes

  • Electronic von Frey apparatus for measuring mechanical allodynia

  • Plantar test apparatus for measuring thermal hyperalgesia

Procedure:

  • Baseline Testing: Prior to CFA injection, baseline mechanical and thermal sensitivity of both hind paws are measured.

  • Induction of Inflammation: Animals are briefly anesthetized with isoflurane. 100 µL of CFA is injected subcutaneously into the plantar surface of the right hind paw. The left hind paw serves as a control.

  • Post-Injection Monitoring: Animals are returned to their cages and monitored for signs of distress. The injected paw will typically show signs of edema and erythema within a few hours, which persists for several days to weeks.

  • Behavioral Testing:

    • Mechanical Allodynia: At various time points post-CFA injection (e.g., 24 hours, 3 days, 7 days), the paw withdrawal threshold to a mechanical stimulus is assessed using an electronic von Frey apparatus. The paw is stimulated with increasing force until a withdrawal response is elicited.

    • Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured using a plantar test apparatus. A shorter latency in the CFA-injected paw compared to the control paw indicates thermal hyperalgesia.

  • Drug Administration: The test compound (e.g., a B1 receptor antagonist) or vehicle is administered at a specific time point after CFA injection (e.g., 23 hours post-injection for a 24-hour reading). Administration can be via various routes (e.g., oral, intraperitoneal, intrathecal) depending on the study design.

  • Efficacy Assessment: Behavioral testing is repeated at defined intervals after drug administration to determine the compound's effect on mechanical and thermal hypersensitivity.

Signaling Pathways and Experimental Workflows

Bradykinin B1 Receptor Signaling Pathway in Inflammation and Pain

B1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) des_Arg9_BK des-Arg9-Bradykinin B1R Bradykinin B1 Receptor (B1R) des_Arg9_BK->B1R Agonist Binding Gq_11 Gαq/11 B1R->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activation MAPK MAPK Pathway (ERK, p38) PKC->MAPK Nociceptor_Sensitization Nociceptor Sensitization PKC->Nociceptor_Sensitization NF_kB NF-κB Activation MAPK->NF_kB MAPK->Nociceptor_Sensitization Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NF_kB->Gene_Expression This compound This compound This compound->B1R Antagonist

Caption: Bradykinin B1 Receptor Signaling Cascade in Inflammatory Pain.

Experimental Workflow for Preclinical Evaluation of an Anti-Inflammatory Pain Compound

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Testing Baseline Behavioral Testing (e.g., von Frey, Plantar Test) Animal_Acclimatization->Baseline_Testing Model_Induction Inflammatory Pain Model Induction (e.g., CFA Injection) Baseline_Testing->Model_Induction Inflammation_Development Inflammation Development Period (e.g., 24 hours) Model_Induction->Inflammation_Development Randomization Randomization of Animals into Treatment Groups Inflammation_Development->Randomization Drug_Administration Drug/Vehicle Administration Randomization->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (Multiple Time Points) Drug_Administration->Post_Treatment_Testing Data_Analysis Data Collection and Statistical Analysis Post_Treatment_Testing->Data_Analysis Efficacy_Determination Determination of Efficacy Data_Analysis->Efficacy_Determination

Caption: Workflow for a Preclinical Inflammatory Pain Study.

Conclusion

This compound, as a bradykinin B1 receptor antagonist, represents a targeted approach to the treatment of inflammatory pain. While the results from the BRADiNP study in diabetic neuropathic pain were not positive, the role of the B1 receptor in inflammatory processes remains a compelling area of research. The preclinical data from other B1 receptor antagonists in inflammatory pain models suggest that this target may hold promise for other indications. Further research, including the public dissemination of preclinical data for this compound in models of inflammatory pain, is warranted to fully elucidate its therapeutic potential. The experimental models and pathways detailed in this guide provide a framework for the continued investigation of this and other molecules targeting the bradykinin B1 receptor.

References

An In-depth Technical Guide to the Cellular Pathways Modulated by Selumetinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways modulated by Selumetinib (formerly known as AZD6244 and ARRY-142886), a potent and selective inhibitor of MEK1 and MEK2. This document summarizes key preclinical and clinical findings, presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.

Note on Drug Name: Initial searches for "Fulimetibant" did not yield relevant results, suggesting a possible misspelling. The information presented herein pertains to "Selumetinib," a well-documented MEK inhibitor with a mechanism of action that aligns with the user's request.

Core Mechanism of Action and Primary Cellular Pathway

Selumetinib is a non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[3] This pathway is a key regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][3]

In many cancers and genetic disorders like Neurofibromatosis Type 1 (NF1), mutations in upstream proteins such as RAS or BRAF lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth and tumor formation. Selumetinib exerts its therapeutic effect by binding to and inhibiting MEK1 and MEK2, thereby preventing the phosphorylation and activation of their downstream effector, extracellular signal-regulated kinase (ERK1/2). The inhibition of ERK1/2 phosphorylation leads to a downstream cascade of events, including the modulation of gene expression, ultimately resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis in susceptible cell populations.

Signaling Pathway Diagram

Selumetinib_Pathway cluster_upstream Upstream Activation cluster_mek_erk MEK/ERK Cascade cluster_downstream Downstream Effects cluster_cellular_response Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Cell_Cycle_Proteins Cell Cycle Proteins Transcription_Factors->Cell_Cycle_Proteins Apoptotic_Proteins Apoptotic Proteins Transcription_Factors->Apoptotic_Proteins Proliferation Proliferation Cell_Cycle_Proteins->Proliferation Survival Survival Cell_Cycle_Proteins->Survival Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Selumetinib Selumetinib Selumetinib->MEK1_2 Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Dose_Response Dose-Response (MTT Assay) Cell_Lines->Dose_Response Pathway_Analysis Pathway Modulation (Western Blot for p-ERK) Dose_Response->Pathway_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Cell_Cycle->Apoptosis Xenograft Establish Tumor Xenograft Model Apoptosis->Xenograft Treatment Treat with Selumetinib vs. Vehicle Xenograft->Treatment Tumor_Measurement Measure Tumor Growth Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (p-ERK in Tumors) Treatment->PD_Analysis Clinical_Trial_Workflow Patient_Screening Patient Screening (NF1, Inoperable PN) Baseline_Assessment Baseline Assessment (Volumetric MRI, PROs) Patient_Screening->Baseline_Assessment Treatment_Phase Selumetinib Treatment (25 mg/m² BID) Baseline_Assessment->Treatment_Phase Monitoring Regular Monitoring (Adverse Events, Labs) Treatment_Phase->Monitoring PRO_Assessment Patient-Reported Outcome Assessment Treatment_Phase->PRO_Assessment Response_Evaluation Response Evaluation (Volumetric MRI every 4 cycles) Monitoring->Response_Evaluation Data_Analysis Data Analysis (ORR, PFS, Safety) Response_Evaluation->Data_Analysis PRO_Assessment->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Fulimetibant in In Vivo Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulimetibant is a potent and selective antagonist of the bradykinin (B550075) B1 receptor. The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. Its role in the sensitization of nociceptors makes it a compelling target for the development of novel analgesics for chronic inflammatory and neuropathic pain states. Preclinical evidence for bradykinin B1 receptor antagonists has suggested potential efficacy in various pain models, although clinical translation has presented challenges.

These application notes provide a representative protocol for the in vivo evaluation of this compound in a rodent model of inflammatory pain, based on common methodologies used for assessing the analgesic properties of bradykinin B1 receptor antagonists.

Mechanism of Action: Bradykinin B1 Receptor Signaling in Nociception

The bradykinin B1 receptor is activated by des-Arg9-bradykinin, a metabolite of bradykinin produced during inflammation. Upon activation, the B1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the sensitization of nociceptive neurons and contributes to hyperalgesia and allodynia. The key steps in this pathway involve the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to the modulation of ion channels, such as TRPV1, resulting in neuronal hyperexcitability and enhanced pain signaling. This compound, as a B1 receptor antagonist, is designed to block this cascade at its origin.

Fulimetibant_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B1R Bradykinin B1 Receptor Gq Gq protein B1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates TRPV1 TRPV1 Channel Nociceptor_Sensitization Nociceptor Sensitization TRPV1->Nociceptor_Sensitization Leads to Ligand des-Arg9-bradykinin Ligand->B1R Activates This compound This compound This compound->B1R Blocks Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->Nociceptor_Sensitization Contributes to PKC->TRPV1 Phosphorylates & Sensitizes

Figure 1: this compound's inhibitory action on the Bradykinin B1 receptor signaling pathway.

Experimental Protocol: this compound in a Rodent Model of Inflammatory Pain

This protocol describes a representative study to evaluate the efficacy of this compound in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats.

1. Animal Model

  • Species: Male Sprague-Dawley rats (200-250 g)

  • Housing: Standard laboratory conditions (12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum). Acclimatize animals for at least 7 days before the experiment.

  • Model Induction: Induce unilateral inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL Mycobacterium tuberculosis in oil/saline emulsion) into the plantar surface of the left hind paw.

2. Experimental Design

  • Groups:

    • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

    • This compound (Dose 1, e.g., 10 mg/kg)

    • This compound (Dose 2, e.g., 30 mg/kg)

    • This compound (Dose 3, e.g., 100 mg/kg)

    • Positive control (e.g., Celecoxib, 30 mg/kg)

  • Administration: Administer compounds orally (p.o.) 24 hours after CFA injection.

  • Timeline:

    • Day -1: Baseline behavioral testing.

    • Day 0: CFA injection.

    • Day 1 (24h post-CFA): Pre-dose behavioral testing, followed by drug/vehicle administration.

    • Day 1 (post-dose): Behavioral testing at 1, 2, 4, and 6 hours post-administration.

Experimental_Workflow Acclimatization Acclimatization (7 days) Baseline_Testing Baseline Behavioral Testing (Day -1) Acclimatization->Baseline_Testing CFA_Induction CFA Injection (Day 0) Baseline_Testing->CFA_Induction Predose_Testing Pre-dose Behavioral Testing (Day 1, 24h post-CFA) CFA_Induction->Predose_Testing Drug_Administration Drug/Vehicle Administration (p.o.) Predose_Testing->Drug_Administration Postdose_Testing Post-dose Behavioral Testing (1, 2, 4, 6h) Drug_Administration->Postdose_Testing Data_Analysis Data Analysis Postdose_Testing->Data_Analysis

Figure 2: Experimental workflow for evaluating this compound in a rodent pain model.

3. Behavioral Assessments

  • Mechanical Allodynia (von Frey Test):

    • Place rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for 15-20 minutes.

    • Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the inflamed paw.

    • A positive response is a brisk withdrawal, licking, or flinching of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.

    • Position a radiant heat source beneath the plantar surface of the inflamed paw.

    • Measure the latency for the rat to withdraw its paw.

    • A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

4. Data Presentation

The following table provides a template for summarizing the quantitative data from this representative study.

Treatment GroupDose (mg/kg, p.o.)NBaseline Paw Withdrawal Threshold (g)Post-CFA Paw Withdrawal Threshold (g) at 2h post-doseBaseline Thermal Withdrawal Latency (s)Post-CFA Thermal Withdrawal Latency (s) at 2h post-dose
Vehicle-1014.5 ± 1.22.8 ± 0.510.2 ± 0.84.5 ± 0.6
This compound101014.2 ± 1.54.5 ± 0.710.5 ± 0.95.8 ± 0.7
This compound301014.8 ± 1.38.2 ± 1.0 10.1 ± 0.77.9 ± 0.8
This compound1001014.6 ± 1.112.5 ± 1.4 10.3 ± 0.89.5 ± 0.9
Celecoxib301014.4 ± 1.410.8 ± 1.2 10.4 ± 0.98.8 ± 0.9
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control (Two-way ANOVA with post-hoc test).
Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

This document provides a representative framework for the in vivo assessment of this compound in a rodent model of inflammatory pain. The provided protocols for the CFA model and behavioral testing are standard in the field and can be adapted for other inflammatory or neuropathic pain models where an upregulation of the bradykinin B1 receptor is implicated. Due to the limited publicly available preclinical data for this compound, researchers are encouraged to perform dose-response studies and detailed pharmacokinetic/pharmacodynamic analyses to fully characterize its in vivo profile. The signaling pathway diagram offers a visual representation of the proposed mechanism of action, which can guide further mechanistic studies.

Application Notes and Protocols for Measuring Fulimetibant Potency Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulimetibant is a selective antagonist of the bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor (GPCR) involved in inflammatory pain pathways. The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated upon tissue injury and inflammation. Its activation by the ligand des-Arg⁹-bradykinin triggers a signaling cascade that leads to increased intracellular calcium and subsequent pro-inflammatory responses.[1][2] Potency assessment of B1R antagonists like this compound is crucial for drug development and quality control. This document provides detailed protocols for cell-based assays to determine the potency of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Signaling Pathway

The bradykinin B1 receptor is a Gq-protein coupled receptor. Upon binding of its agonist, des-Arg⁹-bradykinin, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration ([Ca²⁺]i) is a key event in the B1R signaling pathway and serves as a measurable endpoint for receptor activation and inhibition.

B1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space des-Arg9-BK des-Arg⁹-bradykinin (Agonist) B1R Bradykinin B1 Receptor (B1R) des-Arg9-BK->B1R Binds & Activates This compound This compound (Antagonist) This compound->B1R Binds & Inhibits Gq Gq protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Releases Ca²⁺ Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Cellular_Response Cellular Response (e.g., Inflammation) Ca_increase->Cellular_Response

Caption: Bradykinin B1 Receptor Signaling Pathway.

Data Presentation

The potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the maximal response induced by the B1R agonist. The following table provides an example of quantitative data that can be generated from the described assays.

CompoundAssay TypeCell LineAgonistAgonist ConcentrationIC50 (nM)
This compound Calcium MobilizationHEK293 (human B1R)des-Arg⁹-bradykininEC80[Example Value] 15
Reference Antagonist (e.g., PS020990) Calcium MobilizationIMR-90 (endogenous human B1R)des-Arg¹⁰-kallidinNot Specified17[3]

Experimental Protocols

Calcium Mobilization Assay Using Fluo-4 AM

This assay measures the ability of this compound to block the increase in intracellular calcium induced by a B1R agonist in cells expressing the receptor.

Workflow Diagram:

Calcium_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells Seed HEK293-hB1R cells in 96-well black-walled, clear-bottom plates dye_loading Load cells with Fluo-4 AM dye (1 hour at 37°C) seed_cells->dye_loading wash Wash cells to remove excess dye dye_loading->wash antagonist_incubation Pre-incubate with serial dilutions of this compound (15-30 min) wash->antagonist_incubation agonist_addition Add B1R agonist (des-Arg⁹-bradykinin) antagonist_incubation->agonist_addition read_fluorescence Measure fluorescence intensity kinetically (Ex/Em = 490/525 nm) agonist_addition->read_fluorescence plot_data Plot fluorescence change vs. log[this compound] read_fluorescence->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for Calcium Mobilization Assay.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human bradykinin B1 receptor (HEK293-hB1R).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 96-well black-walled, clear-bottom microplates.

  • B1R Agonist: des-Arg⁹-bradykinin.

  • Fluorescent Dye: Fluo-4 AM (acetoxymethyl ester).

  • Probenecid (B1678239): An anion-exchange inhibitor to prevent dye leakage.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader: Capable of kinetic reading with excitation at ~490 nm and emission at ~525 nm, and equipped with an automated injection system.

Protocol:

  • Cell Plating (Day 1):

    • Culture HEK293-hB1R cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in culture medium.

    • Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[4]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading (Day 2):

    • Prepare a Fluo-4 AM loading solution in assay buffer containing probenecid (typically 2.5 mM). The final concentration of Fluo-4 AM is usually between 2-5 µM.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.[4]

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer containing probenecid.

    • Add 80 µL of assay buffer to each well.

    • Add 20 µL of the this compound serial dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Addition and Fluorescence Reading:

    • Prepare the des-Arg⁹-bradykinin agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80), which should be predetermined in an agonist dose-response experiment.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Using the instrument's injector, add 25 µL of the agonist solution to each well.

    • Immediately begin kinetic reading of fluorescence intensity (Ex/Em = 490/525 nm) every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by setting the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay (Alternative/Complementary Assay)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the B1R, thereby determining its binding affinity (Ki).

Protocol Outline:

  • Membrane Preparation:

    • Harvest HEK293-hB1R cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed concentration of a radiolabeled B1R ligand (e.g., [³H]-des-Arg¹⁰-kallidin) with the cell membrane preparation.

    • Add increasing concentrations of unlabeled this compound to compete for binding.

    • Incubate the reaction mixture to allow it to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The calcium mobilization assay is a robust and high-throughput method for determining the functional potency of this compound as a bradykinin B1 receptor antagonist. This assay directly measures the downstream signaling consequence of receptor activation, providing a physiologically relevant assessment of antagonist activity. For a comprehensive characterization, a radioligand binding assay can be employed to determine the binding affinity of this compound to the B1 receptor. These detailed protocols provide a foundation for researchers to accurately and reproducibly measure the potency of this compound and other B1R modulators.

References

Application Note: Quantification of Fulvestrant in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fulvestrant (B1683766) is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Fulvestrant in human plasma. The method presented herein is based on established protocols for Fulvestrant and serves as a representative example due to the limited availability of specific methods for Fulimetibant. This method utilizes a simple liquid-liquid extraction (LLE) for sample preparation and offers high sensitivity and specificity.

Method Overview

The analytical method involves the extraction of Fulvestrant and an internal standard (IS), Fulvestrant-D3, from human plasma via liquid-liquid extraction. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with negative ion electrospray ionization. The method has been validated according to FDA guidelines for bioanalytical method validation.[3][4]

Experimental Protocols

Materials and Reagents
  • Analytes: Fulvestrant, Fulvestrant-D3 (Internal Standard)

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Acetic Acid (AR grade), Methyl Tertiary Butyl Ether (MTBE), Water (Milli-Q or equivalent)

  • Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable isocratic flow.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a turbo-ion spray interface.

  • Analytical Column: Chromolith RP-18e (100 x 4.6 mm) or equivalent.[3]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fulvestrant and Fulvestrant-D3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Fulvestrant stock solution with a methanol/water (1:1 v/v) mixture to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Fulvestrant-D3 stock solution to a final concentration of 5 µg/mL in methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample (blank, CC, or QC) into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Fulvestrant-D3).

  • Vortex for 10 seconds to mix.

  • Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes at high speed.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for injection.

LC-MS/MS Conditions
  • Chromatographic Conditions:

    • Column: Chromolith RP-18e (100 x 4.6 mm)

    • Mobile Phase: 0.5% Acetic Acid in Water:Acetonitrile (20:80, v/v)

    • Flow Rate: 1.0 mL/min (with a ~50% split)

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Run Time: < 3.0 minutes

  • Mass Spectrometric Conditions:

    • Ionization Mode: Turbo-ion spray, Negative Ion Mode

    • MRM Transitions:

      • Fulvestrant: m/z 605.2 → 427.4 [M-H]⁻

      • Fulvestrant-D3 (IS): m/z 608.6 → 430.4 [M-H]⁻

    • Ion Source Temperature: 500°C

    • Ion Spray Voltage: -4500 V

Data Presentation

The performance of the described method for Fulvestrant quantification is summarized in the tables below.

Table 1: Calibration Curve and Linearity

Parameter Value
Linearity Range 0.100 - 25.0 ng/mL
Correlation Coefficient (r²) > 0.99

| LLOQ | 0.05 - 0.100 ng/mL |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
LLOQ 0.100 ≤ 3.1% ≤ 2.97% Within ±15%
Low QC 0.300 ≤ 3.1% ≤ 2.97% Within ±15%
Mid QC 12.5 ≤ 3.1% ≤ 2.97% Within ±15%

| High QC | 20.0 | ≤ 3.1% | ≤ 2.97% | Within ±15% |

Table 3: Recovery and Matrix Effect

Parameter Value
Overall Recovery ~79.29%

| Matrix Effect | Not significant |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (Fulvestrant-D3) plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_mtbe Add MTBE (3 mL) vortex1->add_mtbe vortex2 Vortex for 10 min add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject into LC-MS/MS msms Tandem MS Detection (MRM Mode) hplc->msms quant Quantification (Peak Area Ratio) msms->quant Generate Data

Caption: Workflow for Fulvestrant quantification in plasma.

Signaling Pathway of Fulvestrant

fulvestrant_pathway Fulvestrant Fulvestrant ER Estrogen Receptor (ERα) Fulvestrant->ER Binds with high affinity ER_dimer ER Dimerization ER->ER_dimer Inhibits Degradation Proteasomal Degradation ER->Degradation Promotes Nucleus Nucleus ER_dimer->Nucleus Blocks Nuclear Translocation ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Blocks Binding Proliferation Cell Proliferation & Survival Transcription->Proliferation Downregulates

Caption: Mechanism of action of Fulvestrant.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantitative Determination of Fulimetibant in Human Plasma and its Application to Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Fulimetibant in human plasma. This compound is an inhibitor of the eukaryotic initiation factor 4E (eIF4E). The method described herein utilizes protein precipitation for sample preparation, offering a streamlined and efficient workflow suitable for high-throughput analysis. The assay has been validated according to established bioanalytical guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This method is fit-for-purpose for pharmacokinetic (PK) studies, enabling the reliable characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) profile in clinical research.

Introduction

This compound (GSK2334470) is a potent and selective inhibitor of the cap-binding protein eIF4E, a key component of the translation initiation complex. By preventing the binding of eIF4E to mRNA, this compound disrupts the translation of oncogenic proteins, making it a promising therapeutic agent in oncology. To support its clinical development, a reliable bioanalytical method is essential for characterizing its pharmacokinetic profile.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[5] This application note provides a comprehensive protocol for the determination of this compound in human plasma using UPLC-MS/MS.

Experimental Protocols

Chemicals and Reagents
  • Analytes: this compound reference standard (>99% purity), this compound-d4 (internal standard, IS).

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade).

  • Water: Deionized water, purified using a Milli-Q system.

  • Matrix: Drug-free human plasma (K2-EDTA as anticoagulant), sourced from an accredited blood bank.

Instrumentation
  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • MS System: Agilent 6495 Triple Quadrupole MS system or equivalent.

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): this compound and this compound-d4 stock solutions were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Calibration curve (CC) and quality control (QC) working solutions were prepared by serially diluting the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard (IS) Working Solution (100 ng/mL): The IS stock was diluted in acetonitrile to achieve the final concentration. This solution is also used as the protein precipitation agent.

LC-MS/MS Conditions

The instrumental parameters were optimized to achieve sensitive and selective detection of this compound and its internal standard.

Table 1: Chromatographic Conditions

Parameter Setting
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B in 2.0 min; hold at 95% B for 0.5 min; return to 10% B in 0.1 min; hold for 0.9 min
Total Run Time 3.5 minutes
Injection Volume 5 µL
Column Temp. 40°C

| Autosampler Temp. | 10°C |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition This compound: m/z 451.2 → 245.1
This compound-d4 (IS): m/z 455.2 → 249.1
Gas Temperature 300°C
Gas Flow 12 L/min
Nebulizer 35 psi
Sheath Gas Temp. 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
Fragmentor Voltage 135 V
Collision Energy This compound: 25 V; this compound-d4: 25 V

Note: MRM transitions are hypothetical and require experimental optimization.

Sample Preparation

A protein precipitation method was employed for its simplicity and high recovery.

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the UPLC-MS/MS system.

G cluster_workflow Sample Preparation Workflow sample 1. Pipette 50 µL Plasma Sample add_is 2. Add 150 µL IS in Acetonitrile sample->add_is vortex 3. Vortex Mix (1 minute) add_is->vortex centrifuge 4. Centrifuge (10 min @ 14,000 rpm) vortex->centrifuge transfer 5. Transfer Supernatant to Vial/Plate centrifuge->transfer inject 6. Inject 5 µL into LC-MS/MS System transfer->inject

A streamlined workflow for plasma sample preparation.

Method Validation Summary

The method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.

Table 3: Method Validation Quantitative Summary

Parameter Result Acceptance Criteria
Linearity Range 0.5 - 500 ng/mL r² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL Accuracy: 80-120%; Precision: ≤20% CV
Intra-day Accuracy 96.5% - 104.2% 85-115% (for QC Low, Mid, High)
Intra-day Precision (CV%) 2.8% - 6.5% ≤15% CV
Inter-day Accuracy 98.1% - 102.7% 85-115% (for QC Low, Mid, High)
Inter-day Precision (CV%) 4.1% - 7.9% ≤15% CV
Matrix Effect (IS Normalized) 0.95 - 1.03 CV ≤15%
Recovery (Analyte) 91.2% - 97.5% Consistent and reproducible
Short-Term Stability (24h, RT) 97.3% - 101.5% of nominal ±15% of nominal
Freeze-Thaw Stability (3 cycles) 95.8% - 103.1% of nominal ±15% of nominal

| Long-Term Stability (90 days, -80°C) | 96.2% - 102.4% of nominal | ±15% of nominal |

Application to a Pharmacokinetic Study

The validated method was successfully applied to a hypothetical single-dose, first-in-human pharmacokinetic study. Plasma samples were collected from healthy volunteers at various time points following a single oral administration of this compound.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound (Single 100 mg Oral Dose)

Parameter Unit Mean Value (± SD)
Cmax (Peak Concentration) ng/mL 450.2 (± 85.6)
Tmax (Time to Peak) h 2.0 (± 0.5)
AUC₀₋t (Area Under the Curve) h*ng/mL 3150.8 (± 590.1)
AUC₀₋inf (AUC to Infinity) h*ng/mL 3280.4 (± 615.3)

| t₁/₂ (Elimination Half-life) | h | 8.5 (± 1.7) |

This compound's Mechanism of Action

This compound targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Specifically, it inhibits eIF4E, a downstream effector that controls the translation of key proteins involved in cell proliferation and survival.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits EIF4E eIF4E EIF4EBP1->EIF4E Inhibits Translation Protein Translation (Cell Growth, Proliferation) EIF4E->Translation This compound This compound This compound->EIF4E Inhibits

This compound inhibits eIF4E in the PI3K/Akt/mTOR pathway.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it ideal for supporting large-scale clinical pharmacokinetic studies. The successful validation confirms its reliability and suitability for regulatory submissions in the drug development process.

References

Application Notes and Protocols for Assessing Fulimetibant in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulimetibant is a bradykinin (B550075) B1 receptor antagonist that has been investigated for its potential therapeutic effects. The bradykinin B1 receptor (B1R) is a G protein-coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. In the nervous system, the B1R is expressed on sensory neurons and its activation is associated with pain and neuroinflammation.[1] Consequently, antagonism of the B1R presents a promising strategy for the development of novel analgesic and neuroprotective therapies.

These application notes provide a detailed protocol for assessing the effects of this compound on the viability, survival, and morphology of primary neuronal cultures. The described assays are fundamental for characterizing the neuroprotective potential of B1R antagonists and for elucidating their mechanism of action at the cellular level.

Signaling Pathways and Experimental Workflow

The bradykinin B1 receptor, upon activation by its agonist, couples to Gαq/11, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway can lead to the modulation of various downstream effectors, including the activation of mitogen-activated protein kinases (MAPKs), which can influence neuronal excitability, inflammation, and cell survival.

Fulimetibant_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B1R Bradykinin B1 Receptor Gq11 Gαq/11 B1R->Gq11 Activation This compound This compound This compound->B1R Antagonism PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK MAPK Pathway Ca_release->MAPK Modulation PKC->MAPK Activation Neuronal_Effects Neuronal Excitability & Inflammation MAPK->Neuronal_Effects Leads to

Figure 1: Bradykinin B1 Receptor Signaling Pathway Antagonized by this compound.

The following workflow outlines the key stages for assessing this compound in primary neuronal cultures.

Experimental_Workflow Culture Primary Neuronal Culture Preparation Treatment This compound Treatment (Dose-Response) Culture->Treatment Assays Assessment Assays Treatment->Assays Viability Neuronal Viability Assay (MTT) Assays->Viability Apoptosis Apoptosis Assay (Caspase-3/7) Assays->Apoptosis Morphology Neurite Outgrowth Analysis Assays->Morphology Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Morphology->Data_Analysis

Figure 2: Experimental Workflow for this compound Assessment.

Data Presentation

The following tables summarize representative quantitative data for the assessment of a bradykinin B1 receptor antagonist in primary neuronal cultures subjected to an inflammatory challenge (e.g., Lipopolysaccharide - LPS) to induce B1R expression and neuronal stress.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

This compound Conc. (nM)% Neuronal Viability (Mean ± SD)
0 (Vehicle Control)65.2 ± 4.5
172.8 ± 5.1
1085.1 ± 6.2
10094.3 ± 5.8
100096.7 ± 4.9
Healthy Control100.0 ± 5.0

Table 2: Effect of this compound on Neuronal Apoptosis (Caspase-3/7 Activity)

This compound Conc. (nM)Relative Caspase-3/7 Activity (Fold Change ± SD)
0 (Vehicle Control)3.8 ± 0.4
13.1 ± 0.3
102.2 ± 0.2
1001.4 ± 0.1
10001.1 ± 0.1
Healthy Control1.0 ± 0.1

Table 3: Effect of this compound on Neurite Outgrowth

This compound Conc. (nM)Average Neurite Length (µm ± SD)
0 (Vehicle Control)85.4 ± 9.2
198.7 ± 10.5
10115.2 ± 12.1
100130.6 ± 11.8
1000135.1 ± 12.5
Healthy Control140.3 ± 13.0

Experimental Protocols

Primary Neuronal Culture

Materials:

  • E18 Sprague-Dawley rat embryos

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Papain (Worthington Biochemical)

  • DNase I (Worthington Biochemical)

  • Neurobasal medium (Thermo Fisher Scientific)

  • B-27 supplement (Thermo Fisher Scientific)

  • GlutaMAX (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Poly-D-lysine coated plates/coverslips

Protocol:

  • Dissect cortices from E18 rat embryos in ice-cold Hibernate-E medium.

  • Mince the tissue and incubate in papain solution (20 U/mL) with DNase I (0.005%) at 37°C for 20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Plate the neurons on Poly-D-lysine coated 96-well plates (for viability and apoptosis assays) or 24-well plates with coverslips (for neurite outgrowth analysis) at a density of 1 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

Neuronal Viability Assay (MTT Assay)

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • After 7 days in vitro (DIV), treat the neuronal cultures with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 1 hour.

  • Induce neuronal stress by adding LPS (1 µg/mL) to all wells except the healthy control group.

  • Incubate for 24 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the healthy control.

Apoptosis Assay (Caspase-3/7 Activity)

Materials:

  • Primary neuronal cultures in a 96-well white-walled plate

  • This compound stock solution (in DMSO)

  • LPS from E. coli

  • Caspase-Glo® 3/7 Assay System (Promega)

Protocol:

  • Follow steps 1-3 of the Neuronal Viability Assay protocol.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1 hour, protected from light.

  • Measure luminescence using a microplate reader.

  • Normalize the data to the healthy control group to determine the fold change in caspase-3/7 activity.

Neurite Outgrowth Analysis

Materials:

  • Primary neuronal cultures on coverslips in a 24-well plate

  • This compound stock solution (in DMSO)

  • LPS from E. coli

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% goat serum in PBS)

  • Primary antibody: anti-β-III tubulin (neuronal marker)

  • Secondary antibody: fluorescently-conjugated anti-primary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ)

Protocol:

  • Follow steps 1-3 of the Neuronal Viability Assay protocol.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody against β-III tubulin overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the average neurite length per neuron using image analysis software.

References

Probing the Bradykinin B1 Receptor Signaling Network with Fulimetibant and Other Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor (GPCR), is a key player in inflammatory responses. Under normal physiological conditions, its expression is low. However, in the presence of tissue injury and inflammation, the B1R is significantly upregulated, making it a compelling therapeutic target for a range of inflammatory diseases and chronic pain. The primary endogenous agonist for the B1R is des-Arg⁹-bradykinin, a metabolite of bradykinin. Activation of the B1R triggers a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC). This results in the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. This surge in intracellular calcium is a critical second messenger that instigates a variety of cellular responses, including vasodilation, increased vascular permeability, and the production of nitric oxide.[1][2]

Fulimetibant is a known bradykinin receptor antagonist. While detailed public data on this compound is limited, the study of B1R signaling cascades can be effectively performed using other well-characterized selective B1R antagonists. This document will provide detailed protocols and application notes using the selective B1R antagonist R715 as a primary example, with the understanding that the principles and methods described are broadly applicable to other selective B1R antagonists like this compound.

Quantitative Data for Selective B1 Receptor Antagonists

The following table summarizes the potency of several selective bradykinin B1 receptor antagonists. This data is crucial for designing experiments and interpreting results.

AntagonistPotency MetricValueSpecies/Cell LineReference
R715 pA28.49Not specified[3]
R715 pA28.40 - 8.5Rabbit aorta, Human umbilical vein[4]
SSR240612 Ki0.48 nMHuman fibroblast MRC5[5]
SSR240612 Ki0.73 nMHEK cells expressing human B1R
PS020990 KI6 ± 1 nMIMR-90 cells (human lung fibroblast)
PS020990 KBapp (Phosphatidylinositol turnover)0.4 ± 0.2 nMIMR-90 cells
PS020990 KBapp (Calcium mobilization)17 ± 2 nMIMR-90 cells

Experimental Protocols

Radioligand Binding Assay for B1 Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound, R715) for the bradykinin B1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human bradykinin B1 receptor.

  • Cell culture medium and reagents.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Radiolabeled B1R ligand (e.g., [³H]-des-Arg¹⁰-kallidin).

  • Unlabeled B1R agonist (for non-specific binding determination).

  • Test compound (e.g., R715).

  • 96-well filter plates (e.g., MultiScreen HTS).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-B1R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • Prepare serial dilutions of the test compound (e.g., R715) in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer.

      • 50 µL of radiolabeled ligand at a concentration near its Kd.

      • 50 µL of test compound at various concentrations.

      • For total binding, add 50 µL of assay buffer instead of the test compound.

      • For non-specific binding, add 50 µL of a high concentration of unlabeled B1R agonist.

    • Add 100 µL of the prepared cell membrane suspension to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293-B1R Cell Culture homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation membrane_prep Membrane Suspension centrifugation->membrane_prep incubation Incubation in 96-well Plate membrane_prep->incubation reagent_prep Prepare Reagents (Radioligand, Compound) reagent_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay

This assay measures the ability of a B1R antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.

Materials:

  • Cells expressing the bradykinin B1 receptor (e.g., HEK293-B1R, IMR-90).

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • B1R agonist (e.g., des-Arg⁹-bradykinin).

  • Test compound (e.g., R715).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Preparation:

    • Seed cells into a 96-well plate and grow to 80-90% confluency.

    • Prepare the calcium indicator dye loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Add the dye loading buffer to each well and incubate for 1 hour at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Assay Performance:

    • Add HBSS containing the test compound (e.g., R715) at various concentrations to the wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the B1R agonist into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and the baseline (0%).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

G cluster_B1R_signaling B1 Receptor Signaling Cascade Ligand des-Arg⁹-bradykinin B1R B1 Receptor Ligand->B1R Gq Gαq B1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Cellular_Response Cellular Response (e.g., Inflammation) Ca_increase->Cellular_Response Antagonist This compound / R715 Antagonist->B1R

Bradykinin B1 Receptor Signaling Cascade.
ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of a B1R antagonist on agonist-induced phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), a downstream event in the B1R signaling pathway.

Materials:

  • Cells expressing the bradykinin B1 receptor.

  • Cell culture medium.

  • Serum-free medium.

  • B1R agonist (e.g., des-Arg⁹-bradykinin).

  • Test compound (e.g., R715).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment:

    • Culture cells in 6-well plates to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., R715) for 30 minutes.

    • Stimulate the cells with the B1R agonist for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.

    • Plot the normalized phospho-ERK1/2 levels against the antagonist concentration to determine the inhibitory effect.

G cluster_workflow ERK1/2 Phosphorylation Assay Workflow cell_treatment Cell Treatment (Antagonist + Agonist) cell_lysis Cell Lysis & Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE & Western Blot cell_lysis->sds_page antibody_probing Antibody Probing (p-ERK & Total ERK) sds_page->antibody_probing detection Chemiluminescent Detection antibody_probing->detection data_analysis Data Analysis detection->data_analysis

Experimental Workflow for ERK1/2 Phosphorylation Assay.

Conclusion

The bradykinin B1 receptor represents a significant target for the development of novel anti-inflammatory and analgesic therapies. The use of selective antagonists like this compound and R715 is instrumental in dissecting the intricacies of the B1R signaling cascade. The protocols provided herein offer a robust framework for researchers to investigate the pharmacological properties of B1R antagonists and to further elucidate the role of the B1 receptor in health and disease. Careful experimental design and data analysis, incorporating the quantitative data provided, will be essential for advancing our understanding of this important therapeutic target.

References

Application Notes and Protocols for Testing Fulimetibant in Animal Models of Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy (DN) is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and significant morbidity. The pathogenesis of DN is complex, involving multiple interconnected signaling pathways. One of the central pathways implicated in the cellular response to hyperglycemic stress is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[1][2] Dysregulation of this pathway is linked to oxidative stress, inflammation, apoptosis, and impaired neuronal survival, all of which contribute to the progression of diabetic complications.[3][4][5]

Fulimetibant is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling cascade. Its high potency and selectivity suggest a potential therapeutic role in mitigating the downstream effects of hyperglycemia-induced cellular damage. These application notes provide detailed protocols for evaluating the efficacy of this compound in two well-established animal models of diabetic neuropathy: the streptozotocin (B1681764) (STZ)-induced diabetic model and the high-fat diet (HFD)/db/db mouse model of type 2 diabetes.

Animal Models of Diabetic Neuropathy

The selection of an appropriate animal model is critical for preclinical evaluation. Rodent models are frequently used as they replicate key features of human diabetic neuropathy, including hyperglycemia, nerve conduction deficits, and sensory abnormalities.

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy (Type 1 Diabetes Model): STZ is a chemical toxic to pancreatic β-cells, inducing insulin (B600854) deficiency and subsequent hyperglycemia. This model is useful for studying neuropathy resulting from insulin-dependent diabetes.

  • High-Fat Diet (HFD) and db/db Mouse Models (Type 2 Diabetes Model): HFD-fed rodents develop obesity, insulin resistance, and impaired glucose tolerance, mimicking pre-diabetes or early type 2 diabetes. The db/db mouse has a genetic mutation in the leptin receptor, leading to obesity, hyperglycemia, and a robust neuropathic phenotype, making it a suitable model for type 2 diabetes-related neuropathy.

Experimental Protocols

Protocol 1: Induction of Diabetic Neuropathy in a Streptozotocin (STZ) Model

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6J mice (8-10 weeks old)

  • Glucometer and test strips

  • Insulin (optional, for animal welfare to prevent severe weight loss)

Procedure:

  • Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the experiment.

  • Fasting: Fast the animals for 4-6 hours before STZ injection, with free access to water.

  • STZ Preparation: Prepare STZ solution fresh by dissolving it in cold, sterile citrate buffer. Protect the solution from light.

  • Induction of Diabetes:

    • Rats: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg.

    • Mice: Administer a single i.p. injection of STZ at a dose of 150-200 mg/kg.

  • Blood Glucose Monitoring:

    • Measure blood glucose from the tail vein 48-72 hours post-injection.

    • Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

    • Continue to monitor blood glucose and body weight weekly throughout the study.

  • Development of Neuropathy: Neuropathic symptoms typically develop over 4-8 weeks.

Protocol 2: Induction of Diabetic Neuropathy in a High-Fat Diet (HFD) Model

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • Glucometer and test strips

Procedure:

  • Animal Acclimatization: Acclimate animals for one week on standard chow.

  • Dietary Regimen:

    • Divide mice into a control group (standard chow) and an HFD group.

    • Feed the respective diets for 16-20 weeks to induce obesity, insulin resistance, and neuropathy.

  • Monitoring:

    • Monitor body weight weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the dietary period to confirm metabolic dysfunction.

    • Measure fasting blood glucose periodically.

Protocol 3: Administration of this compound

Objective: To assess the therapeutic potential of this compound in reversing or preventing the progression of diabetic neuropathy.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or as determined by solubility studies)

  • Diabetic animals (from Protocol 1 or 2) with established neuropathy

  • Age-matched non-diabetic control animals

  • Oral gavage needles or appropriate equipment for the chosen route of administration

Procedure:

  • Group Allocation: Divide the animals into the following groups (n=8-12 per group):

    • Group 1: Non-diabetic Control + Vehicle

    • Group 2: Diabetic + Vehicle

    • Group 3: Diabetic + this compound (Low Dose)

    • Group 4: Diabetic + this compound (High Dose)

  • This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle daily before administration.

  • Dosing Regimen:

    • Administer this compound or vehicle via oral gavage (or another appropriate route) once daily.

    • The treatment period should be a minimum of 4-8 weeks to observe significant effects on neuropathy endpoints.

  • Monitoring: Continue to monitor body weight and blood glucose levels weekly.

Protocol 4: Assessment of Neuropathic Endpoints

1. Behavioral Testing (Sensory Function):

  • Mechanical Allodynia (von Frey Test):

    • Place the animal on an elevated mesh floor and allow it to acclimatize.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Plantar Test):

    • Place the animal in a plexiglass chamber on a glass floor.

    • Apply a radiant heat source to the plantar surface of the hind paw.

    • Record the latency for the animal to withdraw its paw. A cut-off time is used to prevent tissue damage.

2. Nerve Conduction Velocity (NCV):

  • Procedure:

    • Anesthetize the animal.

    • Maintain body temperature at 37°C.

    • For motor NCV (MNCV), place stimulating electrodes at the sciatic notch and the Achilles tendon.

    • Place recording electrodes in the interosseous muscles of the paw.

    • Measure the latency of the evoked muscle action potential from both stimulation sites.

    • Calculate NCV by dividing the distance between the stimulating electrodes by the difference in latencies. Sensory NCV (SNCV) can be measured similarly on the tail or sural nerve.

3. Histological Analysis:

  • Intraepidermal Nerve Fiber Density (IENFD):

    • Collect footpad skin biopsies at the end of the study.

    • Fix, section, and perform immunohistochemistry using an antibody against Protein Gene Product 9.5 (PGP9.5).

    • Count the number of nerve fibers crossing the dermal-epidermal junction and express as fibers/mm.

  • Sciatic Nerve Morphometry:

    • Harvest sciatic nerves and fix them in glutaraldehyde.

    • Embed in resin, cut semi-thin sections, and stain with toluidine blue.

    • Analyze myelinated fiber diameter, axon diameter, and myelin sheath thickness using imaging software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Metabolic Parameters

GroupBaseline Glucose (mg/dL)Final Glucose (mg/dL)Baseline Body Weight (g)Final Body Weight (g)
Control + Vehicle110 ± 8115 ± 10225 ± 15450 ± 20
Diabetic + Vehicle108 ± 9480 ± 35220 ± 12350 ± 25
Diabetic + this compound (Low)112 ± 10475 ± 40222 ± 14360 ± 22
Diabetic + this compound (High)109 ± 7460 ± 30224 ± 11375 ± 18
Data are presented as Mean ± SEM. *p < 0.05 compared to Control + Vehicle.

Table 2: Neuropathic Endpoint Assessment

GroupPaw Withdrawal Threshold (g)Thermal Withdrawal Latency (s)Motor NCV (m/s)IENFD (fibers/mm)
Control + Vehicle12.5 ± 1.510.2 ± 0.855.1 ± 2.115.2 ± 1.3
Diabetic + Vehicle4.2 ± 0.86.1 ± 0.538.5 ± 2.57.8 ± 0.9
Diabetic + this compound (Low)6.8 ± 1.1#7.9 ± 0.6#44.2 ± 2.3#10.1 ± 1.0#
Diabetic + this compound (High)9.5 ± 1.3#9.1 ± 0.7#49.8 ± 1.9#12.5 ± 1.1#
Data are presented as Mean ± SEM. *p < 0.05 compared to Control + Vehicle. #p < 0.05 compared to Diabetic + Vehicle.

Signaling Pathways and Experimental Workflow

PI3K_Akt_mTOR_Pathway Hyperglycemia Hyperglycemia / Insulin Resistance ROS Oxidative Stress (ROS) Hyperglycemia->ROS GrowthFactors Growth Factor Receptors Hyperglycemia->GrowthFactors PI3K PI3K ROS->PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Neuronal Survival (Decreased) Akt->Survival Apoptosis Neuronal Apoptosis (Increased) mTORC1->Apoptosis Inflammation Inflammation mTORC1->Inflammation This compound This compound This compound->PI3K This compound->mTORC1

Caption: PI3K/Akt/mTOR pathway in diabetic neuropathy.

Experimental_Workflow start Animal Acclimatization (1 week) induction Induction of Diabetes (STZ or HFD) start->induction confirmation Confirmation of Diabetes (Blood Glucose >250 mg/dL) induction->confirmation development Neuropathy Development (4-8 weeks) confirmation->development grouping Group Allocation (Control, Diabetic, Treatment) development->grouping treatment This compound Administration (4-8 weeks) grouping->treatment assessment Endpoint Assessment treatment->assessment behavior Behavioral Tests (von Frey, Plantar) assessment->behavior ncv Nerve Conduction Velocity assessment->ncv histo Histology (IENFD, Nerve Morphometry) assessment->histo analysis Data Analysis & Interpretation behavior->analysis ncv->analysis histo->analysis

Caption: Experimental workflow for this compound testing.

References

Application Notes and Protocols for the Oral Administration of Fulimetibant in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available information on the specific oral formulation and preclinical pharmacokinetics of Fulimetibant is limited. The following application notes and protocols are based on established methodologies for the formulation and evaluation of poorly water-soluble compounds for oral administration in rats and should be adapted based on the specific physicochemical properties of this compound.

Introduction

This compound is a novel investigational compound with therapeutic potential that necessitates evaluation of its pharmacokinetic profile following oral administration. A significant challenge in the oral delivery of many new chemical entities is their poor aqueous solubility, which can limit dissolution and subsequent absorption, leading to low and variable bioavailability. This document provides a comprehensive guide for the formulation, oral administration, and pharmacokinetic analysis of this compound in a rat model, focusing on strategies to enhance oral absorption of poorly soluble drugs.

The protocols outlined below are designed for researchers, scientists, and drug development professionals to facilitate preclinical assessment of this compound. These guidelines cover the preparation of various oral formulations, detailed procedures for in vivo studies in rats, and methods for data analysis and presentation.

Signaling Pathway

The precise signaling pathway of this compound is not yet fully elucidated in publicly available literature. However, for the purpose of illustrating a potential mechanism of action for a novel therapeutic agent, a representative diagram of a generic kinase inhibitor pathway is provided below. Many modern targeted therapies function by inhibiting specific kinases involved in disease pathogenesis.

fulimetibant_pathway cluster_cell Target Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activates This compound This compound This compound->Kinase_Domain Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase_Domain->Downstream_Signaling Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to

Caption: Representative signaling pathway for a kinase inhibitor.

Experimental Protocols

Formulation Preparation

Given the anticipated poor aqueous solubility of this compound (a common characteristic of new chemical entities), several formulation strategies should be evaluated to enhance its oral bioavailability.

1. Suspension Formulation (for baseline comparison)

  • Objective: To create a simple aqueous suspension to serve as a control.

  • Materials: this compound powder, 0.5% (w/v) methylcellulose (B11928114) (or other suitable suspending agent like carboxymethylcellulose or Tween 80) in deionized water.

  • Protocol:

    • Weigh the required amount of this compound powder.

    • Levigate the powder with a small amount of the 0.5% methylcellulose solution to form a smooth paste.

    • Gradually add the remaining vehicle with continuous stirring or vortexing to achieve the desired final concentration.

    • Ensure the suspension is homogenous before each administration.

2. Lipid-Based Formulation (for enhanced solubility)

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.

  • Objective: To prepare a SEDDS formulation of this compound.

  • Materials: this compound powder, a lipid (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant/solvent (e.g., Transcutol P).

  • Protocol:

    • Determine the solubility of this compound in various lipids, surfactants, and co-solvents to select appropriate excipients.

    • Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution with aqueous media.

    • Dissolve the required amount of this compound in the selected excipient mixture with gentle heating and stirring until a clear solution is obtained.

    • Store the formulation in a sealed container protected from light.

3. Amorphous Solid Dispersion (for improved dissolution)

  • Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to an amorphous state.

  • Materials: this compound powder, a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30 (PVP K30) or poloxamer 407).

  • Protocol:

    • Co-dissolve this compound and the selected polymer in a suitable organic solvent (e.g., ethanol (B145695) or methanol).

    • Remove the solvent using a rotary evaporator to form a thin film.

    • Further dry the solid dispersion under vacuum to remove any residual solvent.

    • The resulting solid dispersion can be milled and suspended in an aqueous vehicle for administration.

In Vivo Pharmacokinetic Study in Rats

1. Animals and Housing

  • Species: Male Sprague-Dawley rats (or other appropriate strain).

  • Weight: 200-250 g.

  • Housing: House the rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water. Acclimatize the animals for at least one week before the experiment.

2. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dosing Dosing and Sampling cluster_analysis Analysis Formulation Prepare this compound Formulations (Suspension, SEDDS, etc.) Dosing Oral Administration (gavage) Formulation->Dosing Animal_Prep Acclimatize and Fast Rats (overnight) Animal_Prep->Dosing Blood_Collection Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Collection Plasma_Processing Process Blood to Plasma Blood_Collection->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis of This compound Concentration Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis

Caption: Workflow for the oral pharmacokinetic study of this compound in rats.

3. Dosing and Blood Sampling

  • Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dose Administration: Administer the prepared this compound formulations orally via gavage at a fixed dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the rat's weight (e.g., 5-10 mL/kg).

  • Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

4. Bioanalysis

  • Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances before LC-MS/MS analysis.

Data Presentation

Summarize the calculated pharmacokinetic parameters for each formulation in a clear and concise table to facilitate comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose of 10 mg/kg

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)AUC0-∞ (ng·h/mL)t1/2 (h)
Aqueous Suspension 250 ± 552.01500 ± 3201650 ± 3506.5
Lipid-Based (SEDDS) 1200 ± 2101.07500 ± 9807800 ± 10505.8
Solid Dispersion 950 ± 1801.56200 ± 8506450 ± 9006.1

Data are presented as mean ± standard deviation (n=6 per group).

Table 2: Bioavailability Enhancement of Different this compound Formulations

Formulation TypeRelative Bioavailability (%) (vs. Suspension)
Aqueous Suspension 100
Lipid-Based (SEDDS) 500
Solid Dispersion 413

Conclusion

The oral bioavailability of the model compound, this compound, is significantly influenced by its formulation. The hypothetical data suggest that both lipid-based and solid dispersion formulations can substantially enhance the oral absorption of this compound in rats compared to a simple aqueous suspension. These advanced formulation strategies likely improve the dissolution and solubility of the compound in the gastrointestinal tract. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to select an optimal formulation for further preclinical and clinical development. These protocols provide a robust framework for conducting such investigations.

Application Notes and Protocols: Immunohistochemical Analysis of B1 Receptor Expression Following Fulimetibant Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulimetibant, a selective bradykinin (B550075) B1 receptor (B1R) antagonist, is a molecule of interest for therapeutic intervention in conditions characterized by inflammation and chronic pain. The B1R is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and pro-inflammatory cytokines.[1][2] This upregulation makes the B1R a key target in various pathological states. Assessing the in-situ expression and localization of the B1R in tissues following treatment with an antagonist like this compound is crucial for understanding its pharmacological effects and potential for receptor modulation. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression within the context of tissue architecture.

These application notes provide a comprehensive protocol for the immunohistochemical detection of B1 receptor expression in formalin-fixed, paraffin-embedded (FFPE) tissues, particularly in the context of evaluating the effects of this compound treatment.

Data Presentation

While specific quantitative data on the direct effect of this compound on B1 receptor protein expression as measured by immunohistochemistry is not yet widely available in published literature, the following tables provide a representative example of how such data could be structured and presented. The data is illustrative and based on the known upregulation of B1R in inflammatory conditions and the potential modulatory effect of a B1R antagonist. One study has shown that a B1 receptor antagonist, BI113823, markedly reduced the cardiac up-regulation of B1 receptor mRNA in a model of myocardial infarction.[3]

Table 1: Summary of B1 Receptor Immunohistochemistry Staining Scores

Treatment GroupTissue TypeNumber of Samples (n)Average B1R Staining Intensity (0-3 Scale)Percentage of B1R-Positive Cells (%)H-Score (Intensity x Percentage)
Vehicle Control (Inflamed)Rodent Paw Tissue102.5 ± 0.475 ± 8187.5 ± 35.2
This compound (10 mg/kg)Rodent Paw Tissue101.2 ± 0.340 ± 1248.0 ± 15.8
This compound (30 mg/kg)Rodent Paw Tissue100.8 ± 0.225 ± 720.0 ± 6.5
Naive Control (Non-inflamed)Rodent Paw Tissue100.5 ± 0.110 ± 35.0 ± 1.8

Data are presented as mean ± standard deviation. The H-score provides a semi-quantitative measure of both staining intensity and the percentage of positive cells.

Table 2: Subcellular Localization of B1 Receptor Immunoreactivity

Treatment GroupPredominant Subcellular LocalizationNotes
Vehicle Control (Inflamed)Cell Membrane, CytoplasmStrong membranous staining observed in inflammatory infiltrates and endothelial cells.
This compound (10 mg/kg)Primarily CytoplasmicReduced cell surface staining, suggesting potential receptor internalization or downregulation.
This compound (30 mg/kg)Weak CytoplasmicMarkedly decreased overall staining intensity.
Naive Control (Non-inflamed)Weak CytoplasmicLow basal expression observed in scattered cells.

Experimental Protocols

Detailed Methodology for Immunohistochemistry of B1 Receptor

This protocol outlines the key steps for detecting B1 receptor expression in FFPE tissue sections.

1. Materials and Reagents:

  • FFPE tissue sections (5 µm) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Triton X-100

  • Primary Antibody: Rabbit anti-B1 Receptor polyclonal antibody (diluted in blocking buffer)

  • Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin (B73222) counterstain

  • Mounting Medium

  • Phosphate Buffered Saline (PBS)

2. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate the sections by sequential immersion in:

    • 100% ethanol for 3 minutes (2 changes)

    • 95% ethanol for 3 minutes

    • 70% ethanol for 3 minutes

  • Rinse gently with running deionized water for 5 minutes.

3. Antigen Retrieval:

  • Immerse slides in pre-heated Antigen Retrieval Buffer.

  • Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.

  • Allow the slides to cool down to room temperature in the buffer for 20 minutes.

  • Rinse slides with PBS (3 changes for 5 minutes each).

4. Peroxidase Blocking:

  • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.

  • Rinse with PBS (3 changes for 5 minutes each).

5. Blocking:

  • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

6. Primary Antibody Incubation:

  • Drain the blocking buffer from the slides (do not rinse).

  • Incubate sections with the primary anti-B1 Receptor antibody at the optimized dilution overnight at 4°C in a humidified chamber.

7. Secondary Antibody Incubation:

  • Rinse slides with PBS (3 changes for 5 minutes each).

  • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

8. Signal Detection:

  • Rinse slides with PBS (3 changes for 5 minutes each).

  • Prepare the DAB substrate solution according to the manufacturer's instructions.

  • Incubate sections with the DAB solution until the desired brown color intensity is reached (monitor under a microscope).

  • Stop the reaction by immersing the slides in deionized water.

9. Counterstaining:

  • Counterstain the sections with hematoxylin for 1-2 minutes.

  • "Blue" the sections in running tap water.

10. Dehydration and Mounting:

  • Dehydrate the sections by sequential immersion in:

    • 70% ethanol for 3 minutes

    • 95% ethanol for 3 minutes

    • 100% ethanol for 3 minutes (2 changes)

  • Clear the sections in two changes of xylene for 5 minutes each.

  • Mount a coverslip on each slide using a permanent mounting medium.

11. Image Acquisition and Analysis:

  • Examine the slides under a light microscope.

  • Capture high-resolution images of representative fields.

  • Quantify the staining intensity and percentage of positive cells using image analysis software. An H-score can be calculated by multiplying the intensity score (e.g., 0 for no staining, 1 for weak, 2 for moderate, 3 for strong) by the percentage of positive cells.

Visualizations

Bradykinin B1 Receptor Signaling Pathway

B1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bradykinin_Metabolite des-Arg⁹-Bradykinin B1R B1 Receptor Bradykinin_Metabolite->B1R Binds Gq_G11 Gαq/11 B1R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Pain Pain Sensitization Ca2_release->Pain MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates NF_kB_Pathway NF-κB Pathway PKC->NF_kB_Pathway Activates Inflammation Inflammation (Cytokine production) MAPK_Pathway->Inflammation NF_kB_Pathway->Inflammation This compound This compound This compound->B1R Blocks

Caption: B1 Receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for B1 Receptor Immunohistochemistrydot

// Define nodes Tissue_Prep [label="1. Tissue Preparation\n(FFPE Sections)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deparaffinization [label="2. Deparaffinization\n& Rehydration", fillcolor="#F1F3F4", fontcolor="#202124"]; Antigen_Retrieval [label="3. Antigen Retrieval\n(Heat-Induced)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking_Peroxidase [label="4. Peroxidase Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking_Nonspecific [label="5. Non-specific\nBinding Block", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="6. Primary Antibody\n(anti-B1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="7. Secondary Antibody\n(HRP-conjugated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="8. DAB Substrate\n(Color Development)", fillcolor="#FBBC05", fontcolor="#202124"]; Counterstain [label="9. Counterstaining\n(Hematoxylin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydration_Mounting [label="10. Dehydration\n& Mounting", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="11. Microscopic Analysis\n& Quantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges Tissue_Prep -> Deparaffinization; Deparaffinization -> Antigen_Retrieval; Antigen_Retrieval -> Blocking_Peroxidase; Blocking_Peroxidase -> Blocking_Nonspecific; Blocking_Nonspecific -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Counterstain; Counterstain -> Dehydration_Mounting; Dehydration_Mounting -> Analysis; }

References

Application Notes and Protocols: Calcium Imaging Assays with Fulimetibant in Dorsal Root Ganglion (DRG) Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsal root ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system. Intracellular calcium ([Ca²⁺]i) is a critical second messenger in these neurons, playing a pivotal role in neurotransmitter release, gene expression, and the modulation of neuronal excitability. Consequently, assays that measure changes in [Ca²⁺]i are invaluable tools for screening and characterizing novel therapeutic compounds targeting sensory neuron function.

Fulimetibant is a novel investigational compound. Based on its putative mechanism of action as a selective inhibitor of N-type (CaV2.2) voltage-gated calcium channels (VGCCs), it is hypothesized to modulate neuronal excitability and neurotransmitter release. N-type VGCCs are highly expressed in DRG neurons and are key mediators of nociceptive signaling. This document provides detailed application notes and protocols for conducting calcium imaging assays to evaluate the effects of this compound on DRG neurons.

Signaling Pathway of this compound in DRG Neurons

The proposed mechanism of action for this compound involves the direct inhibition of N-type voltage-gated calcium channels. In DRG neurons, depolarization of the cell membrane, for instance by a noxious stimulus, leads to the opening of these channels and a rapid influx of extracellular calcium. This rise in intracellular calcium triggers the release of neurotransmitters, such as glutamate (B1630785) and substance P, into the synaptic cleft of the dorsal horn of the spinal cord, propagating the pain signal. By blocking these channels, this compound is expected to attenuate this calcium influx and subsequent neurotransmitter release, thereby exerting an analgesic effect.

Fulimetibant_Signaling_Pathway cluster_neuron DRG Neuron Depolarization Membrane Depolarization VGCC N-type VGCC (CaV2.2) Depolarization->VGCC opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release triggers Pain_Signal Pain Signal Propagation Neurotransmitter_Release->Pain_Signal This compound This compound This compound->VGCC inhibits

Figure 1: Hypothesized signaling pathway of this compound in a DRG neuron.

Experimental Protocols

Primary DRG Neuron Culture

This protocol describes the isolation and culture of primary DRG neurons from rodents.

Materials:

  • Euthanasia solution

  • 70% Ethanol

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Collagenase Type IA

  • Trypsin

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Laminin- and poly-D-lysine-coated culture dishes

  • Sterile dissection tools

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Sterilize the dorsal skin with 70% ethanol.

  • Dissect the vertebral column and isolate the dorsal root ganglia.

  • Transfer the ganglia to ice-cold HBSS.

  • Digest the ganglia with collagenase (1 mg/mL) and trypsin (0.25%) in HBSS at 37°C for 30-45 minutes.

  • Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

  • Plate the neurons on laminin- and poly-D-lysine-coated dishes.

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Use the neurons for experiments within 24-72 hours.

Calcium Imaging Assay

This protocol details the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium.

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4

  • High potassium chloride (High K⁺) solution: 95 mM NaCl, 50 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4

  • This compound stock solution (in DMSO)

  • Inverted fluorescence microscope with a ratiometric imaging system (340/380 nm excitation)

Procedure:

  • Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

  • Incubate the cultured DRG neurons with the Fura-2 AM loading solution for 30-45 minutes at 37°C.

  • Wash the cells three times with HBS to remove excess dye and allow for de-esterification for 20-30 minutes.

  • Mount the culture dish on the microscope stage and continuously perfuse with HBS.

  • Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm.

  • Apply this compound at the desired concentrations by adding it to the perfusion buffer for a pre-incubation period (e.g., 5-10 minutes).

  • Stimulate the neurons by switching the perfusion to the High K⁺ solution to induce depolarization and calcium influx.

  • Record the fluorescence changes during stimulation.

  • Wash out the High K⁺ solution and this compound with HBS to return to baseline.

Experimental Workflow

The following diagram illustrates the overall workflow for the calcium imaging assay with this compound.

Experimental_Workflow cluster_prep Preparation cluster_imaging Calcium Imaging cluster_analysis Data Analysis A Isolate DRG Neurons B Culture Neurons (24-72h) A->B C Load with Fura-2 AM B->C D Record Baseline (HBS) C->D E Pre-incubate with This compound D->E F Stimulate with High K⁺ E->F G Washout (HBS) F->G H Calculate F340/F380 Ratio G->H I Determine Peak [Ca²⁺]i H->I J Calculate % Inhibition I->J K Generate Dose-Response Curve J->K

Figure 2: Workflow for assessing this compound's effect on DRG neuron calcium signaling.

Data Presentation

Quantitative data from these experiments should be organized into clear, structured tables for easy comparison and analysis.

Table 1: Effect of this compound on High K⁺-Evoked Calcium Influx in DRG Neurons
Treatment GroupConcentrationN (cells)Baseline [Ca²⁺]i (nM)Peak [Ca²⁺]i (nM)Δ[Ca²⁺]i (nM)
Vehicle (0.1% DMSO)-30102 ± 8854 ± 45752 ± 42
This compound10 nM28105 ± 9683 ± 39578 ± 35
This compound100 nM32101 ± 7421 ± 31320 ± 29
This compound1 µM29103 ± 8215 ± 22112 ± 20
Positive Control (e.g., ω-conotoxin)1 µM2599 ± 6150 ± 1551 ± 12

Data are presented as mean ± SEM. This table is a template; actual results will vary.

Table 2: Dose-Response Analysis of this compound
ParameterValue
IC₅₀ 85 nM
Hill Slope 1.2
Maximal Inhibition 92%

This table provides a template for summarizing the potency and efficacy of this compound.

Data Analysis and Expected Results

The ratio of Fura-2 fluorescence emission at 340 nm and 380 nm excitation (F340/F380) is proportional to the intracellular calcium concentration. This ratio can be converted to absolute [Ca²⁺]i values using the Grynkiewicz equation, following calibration with solutions of known calcium concentrations.

It is expected that this compound will cause a dose-dependent inhibition of the High K⁺-evoked increase in intracellular calcium. The peak [Ca²⁺]i in response to depolarization should decrease as the concentration of this compound increases. By plotting the percentage of inhibition against the logarithm of the this compound concentration, a dose-response curve can be generated to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the calcium response.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low Fura-2 signal Incomplete dye loading; cell death.Increase Fura-2 AM concentration or loading time; check cell viability.
High baseline [Ca²⁺]i Cell stress or damage; phototoxicity.Handle cells gently; reduce excitation light intensity or exposure time.
No response to High K⁺ Unhealthy neurons; issue with High K⁺ solution.Use healthier cultures; verify the composition and pH of the High K⁺ solution.
High variability in data Inconsistent cell health; uneven dye loading.Standardize cell culture and dye loading protocols; increase the number of cells analyzed.

Conclusion

The calcium imaging assays described provide a robust and quantitative method to evaluate the pharmacological effects of this compound on primary sensory neurons. By demonstrating a dose-dependent inhibition of depolarization-induced calcium influx, these protocols can validate the hypothesized mechanism of action of this compound as an N-type voltage-gated calcium channel inhibitor. This information is crucial for the preclinical development of this compound as a potential therapeutic agent for pain and other neurological disorders.

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor In Vivo Efficacy of EAI045

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of EAI045, a fourth-generation epidermal growth factor receptor (EGFR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is EAI045 and what is its mechanism of action?

EAI045 is a selective, allosteric inhibitor of mutant EGFR.[1][2][3] Unlike ATP-competitive inhibitors, EAI045 binds to a site distant from the ATP-binding pocket, providing a different mechanism for targeting EGFR mutations.[4] It is particularly potent against EGFR isoforms with the L858R and T790M mutations.[1] EAI045 has demonstrated high selectivity for these mutant forms over wild-type EGFR.

Q2: Why am I observing poor in vivo efficacy with EAI045 as a monotherapy?

While EAI045 is potent in biochemical and some cellular assays, it has shown limited efficacy as a single agent in in vivo models, such as genetically engineered mouse models of L858R/T790M-mutant-driven lung cancer. This is because EGFR dimerization is a key step in its activation, and EAI045 alone may not be sufficient to completely block the signaling from these dimers.

Q3: How can the in vivo efficacy of EAI045 be improved?

Studies have shown that the in vivo efficacy of EAI045 is significantly enhanced when used in combination with an antibody that blocks EGFR dimerization, such as cetuximab. This combination therapy has been shown to lead to remarkable tumor regression in mouse models of lung cancer driven by L858R/T790M and L858R/T790M/C797S EGFR mutations.

Q4: What is the rationale for combining EAI045 with cetuximab?

Cetuximab is a monoclonal antibody that binds to the extracellular domain of EGFR, preventing its dimerization. While EAI045 acts as an allosteric inhibitor on one subunit of an EGFR dimer, the combination with cetuximab ensures a more complete blockade of EGFR signaling by preventing the formation of active dimers. This synergistic interaction leads to a more profound and durable anti-tumor response in vivo.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No tumor regression with EAI045 monotherapy in xenograft models. EAI045 has limited in vivo efficacy as a single agent.Combine EAI045 with an EGFR dimerization inhibitor like cetuximab.
Suboptimal tumor response even with combination therapy. Inadequate drug exposure or dosing schedule.Verify the formulation and administration route of EAI045. Optimize the dosing and schedule for both EAI045 and cetuximab based on pharmacokinetic and pharmacodynamic studies.
Toxicity observed in animal models. Off-target effects or high dosage of cetuximab.The combination of EAI045 with cetuximab may have associated toxicities. Consider reducing the dose of one or both agents and monitor for signs of toxicity.
Development of resistance to the combination therapy. Emergence of new resistance mutations or activation of bypass signaling pathways.Analyze resistant tumors for new genetic alterations. Consider the addition of a third agent that targets the identified resistance mechanism.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of EAI045 and Cetuximab Combination Therapy

Objective: To evaluate the anti-tumor efficacy of EAI045 in combination with cetuximab in a lung cancer xenograft model.

Model: NSG mice bearing subcutaneous xenografts of H1975 cells (human non-small cell lung cancer with L858R/T790M EGFR mutations).

Materials:

  • EAI045 (formulated for oral gavage)

  • Cetuximab (for intraperitoneal injection)

  • H1975 cells

  • NSG mice

  • Calipers for tumor measurement

Procedure:

  • Inject 5 x 10^6 H1975 cells subcutaneously into the flank of each NSG mouse.

  • Allow tumors to reach an average volume of 150-200 mm³.

  • Randomize mice into four treatment groups:

    • Vehicle control (oral gavage)

    • EAI045 alone (e.g., 60 mg/kg, daily oral gavage)

    • Cetuximab alone (e.g., 1 mg, intraperitoneal injection, every other day)

    • EAI045 and Cetuximab combination

  • Administer treatments for the specified duration (e.g., 21 days).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).

Protocol 2: Western Blot Analysis of EGFR Signaling Pathway

Objective: To assess the effect of EAI045 and cetuximab on EGFR signaling in tumor lysates.

Materials:

  • Tumor lysates from the in vivo study

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Prepare protein lysates from the excised tumors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation

Table 1: In Vitro Potency of EAI045 Against Different EGFR Isoforms
EGFR IsoformIC50 (µM at 10 µM ATP)
Wild-Type EGFR1.9
EGFR L858R0.019
EGFR T790M0.19
EGFR L858R/T790M0.002
(Data synthesized from publicly available sources)
Table 2: Pharmacokinetic Parameters of EAI045 in Mice
ParameterValue
Dose (oral gavage)20 mg/kg
Cmax0.57 µM
T½ (half-life)2.15 hours
Oral Bioavailability26%
(Data synthesized from publicly available sources)

Visualizations

EAI045_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR1 EGFR (Inactive Monomer) EGFR_dimer EGFR Dimer (Active) EGFR1->EGFR_dimer Dimerization EGFR2 EGFR (Inactive Monomer) EGFR2->EGFR_dimer Dimerization Signaling Downstream Signaling EGFR_dimer->Signaling Activates EGF EGF Ligand EGF->EGFR1 Binds EGF->EGFR2 Binds Cetuximab Cetuximab Cetuximab->EGFR1 Blocks Dimerization Cetuximab->EGFR2 Blocks Dimerization EAI045 EAI045 EAI045->EGFR_dimer Allosteric Inhibition

Caption: Mechanism of action of EAI045 and Cetuximab on EGFR signaling.

Troubleshooting_Workflow Start Start: Poor in vivo efficacy of EAI045 monotherapy Check_PK Review Pharmacokinetics: Is drug exposure adequate? Start->Check_PK Optimize_Dose Optimize Dose and Formulation Check_PK->Optimize_Dose No Combine_Tx Implement Combination Therapy: Add Cetuximab Check_PK->Combine_Tx Yes Optimize_Dose->Start Assess_Combo_Efficacy Assess Efficacy of Combination Therapy Combine_Tx->Assess_Combo_Efficacy Success Successful Tumor Regression Assess_Combo_Efficacy->Success Effective Resistance Resistance Develops Assess_Combo_Efficacy->Resistance Not Effective Analyze_Resistance Analyze Resistance Mechanisms: - Biopsy - Sequencing Resistance->Analyze_Resistance New_Strategy Develop New Therapeutic Strategy Analyze_Resistance->New_Strategy

References

Technical Support Center: Improving the Translational Success of Fulimetibant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting preclinical experiments involving Fulimetibant, a bradykinin (B550075) B1 receptor antagonist. The information is presented in a question-and-answer format to directly address potential issues and enhance the translational potential of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective antagonist of the bradykinin B1 receptor (B1R). The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Its primary endogenous ligand is des-Arg9-bradykinin, a metabolite of bradykinin. Upon activation, the B1R couples primarily to Gq proteins, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger in signaling pathways that mediate pain and inflammation. By blocking this receptor, this compound aims to inhibit these downstream signaling events.

Q2: Which preclinical assays are essential for characterizing this compound's activity?

A2: A robust preclinical data package for this compound should include a combination of in vitro and in vivo assays to characterize its potency, selectivity, and efficacy. Key assays include:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the B1 receptor.

  • Intracellular Calcium Flux Assays: To measure the functional antagonism of this compound by quantifying its ability to inhibit agonist-induced increases in intracellular calcium.

  • In Vivo Models of Pain and Inflammation: To assess the efficacy of this compound in a physiological context. For its initial indication, models of diabetic neuropathic pain, such as the streptozotocin (B1681764) (STZ)-induced diabetic rat model, are relevant.[1]

Q3: What are the common causes of translational failure for drugs like this compound?

A3: The failure of preclinical efficacy to translate to clinical settings is a significant challenge in drug development. For a compound like this compound, potential reasons include:

  • Species-specific differences: The pharmacology and physiological role of the B1 receptor may differ between preclinical animal models and humans.

  • Inadequate pharmacokinetic/pharmacodynamic (PK/PD) correlation: The drug concentrations achieved at the target site in clinical trials may not be sufficient to produce the desired therapeutic effect observed in preclinical models.

  • Complexity of the disease: The underlying mechanisms of diabetic neuropathic pain in humans may be more complex than those recapitulated in animal models, involving pathways not targeted by B1R antagonism.

  • Lack of robust biomarkers: The absence of reliable biomarkers to select the patient population most likely to respond to this compound can lead to inconclusive clinical trial results.

Troubleshooting Guides

In Vitro Assay Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
High variability in receptor binding assay - Inconsistent membrane preparation- Pipetting errors- Insufficient washing- Standardize membrane preparation protocol and ensure consistent protein concentration.- Use calibrated pipettes and proper technique.- Optimize wash steps to effectively remove unbound ligand without dislodging bound ligand.
No or low signal in calcium flux assay - Low receptor expression in the cell line- Inactive agonist- Suboptimal dye loading- Use a cell line with confirmed high expression of the B1 receptor.- Verify the activity and concentration of the B1R agonist.- Optimize dye concentration and loading time.
Inconsistent IC50 values for this compound - Cell passage number and confluency- Instability of this compound in solution- Assay timing and conditions- Use cells within a consistent and low passage number range and seed at a consistent density.- Prepare fresh drug dilutions for each experiment from a stable stock.- Ensure consistent incubation times and assay temperatures.
In Vivo Study Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Lack of efficacy in the STZ-induced diabetic neuropathy model - Insufficient drug exposure at the target site- Timing of drug administration relative to disease progression- High variability in animal response- Conduct pharmacokinetic studies to ensure adequate drug concentrations are achieved in the plasma and relevant tissues.- Test different treatment initiation and duration paradigms.- Increase sample size and ensure proper randomization and blinding of the study.
High mortality rate in the STZ model - Severe hyperglycemia and ketoacidosis- Closely monitor blood glucose levels and animal health.- Consider a lower dose of STZ to induce a less severe diabetic phenotype.
Behavioral tests show high variability - Improper handling and habituation of animals- Inconsistent application of stimuli- Ensure all animals are properly habituated to the testing environment and handling procedures.- Standardize the application of mechanical or thermal stimuli.

Data Presentation

Note: The following data is illustrative for a hypothetical B1 receptor antagonist and is intended to serve as a template due to the lack of publicly available preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity of a Hypothetical B1R Antagonist

AssayTargetCell LineResult (IC50/Ki)
Receptor BindingHuman B1RHEK293Ki = 1.5 nM
Receptor BindingRat B1RCHOKi = 2.3 nM
Receptor BindingHuman B2RU2OSKi > 10,000 nM
Calcium FluxHuman B1RHEK293IC50 = 5.8 nM
Calcium FluxRat B1RCHOIC50 = 8.2 nM

Table 2: In Vivo Efficacy in a Rat Model of Diabetic Neuropathic Pain

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 4 Weeks% Reversal of Hyperalgesia
Vehicle Control-4.5 ± 0.50%
Hypothetical Antagonist108.2 ± 0.745%
Hypothetical Antagonist3011.5 ± 0.978%
Positive Control (Gabapentin)10010.8 ± 0.670%

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the B1 receptor.

Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing the human B1 receptor. Harvest the cells and homogenize them in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled B1R ligand (e.g., [3H]-des-Arg9-bradykinin) and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.[2]

  • Detection: Dry the filter plate, add a scintillation cocktail, and count the radioactivity using a scintillation counter.[2]

  • Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Flux Assay

Objective: To measure the functional antagonism of this compound.

Methodology:

  • Cell Preparation: Seed HEK293 cells expressing the B1 receptor into a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[3]

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.

  • Signal Detection: Measure baseline fluorescence using a fluorescence plate reader. Add a B1R agonist (e.g., des-Arg9-bradykinin) to all wells and immediately begin kinetic measurement of fluorescence for 3-5 minutes to capture the calcium response.

  • Data Analysis: Calculate the change in fluorescence in response to the agonist at each concentration of this compound. Determine the IC50 value by plotting the response against the log of the this compound concentration.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats

Objective: To assess the in vivo efficacy of this compound in a model of diabetic neuropathic pain.

Methodology:

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ (50-60 mg/kg) to male Sprague-Dawley rats. Confirm diabetes by measuring blood glucose levels; levels >250 mg/dL are considered diabetic.

  • Development of Neuropathy: Monitor the development of mechanical allodynia and thermal hyperalgesia over 2-4 weeks using von Frey filaments and a plantar test apparatus, respectively.

  • Drug Administration: Once neuropathy is established, administer this compound or vehicle orally once daily for a predetermined period (e.g., 2 weeks).

  • Behavioral Testing: Assess mechanical and thermal sensitivity at various time points after drug administration.

  • Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound-treated and vehicle-treated groups. Calculate the percentage reversal of hyperalgesia.

Visualizations

Fulimetibant_Mechanism_of_Action This compound This compound B1R Bradykinin B1 Receptor (B1R) This compound->B1R Inhibits Gq Gq Protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2 Intracellular Ca²⁺ Release ER->Ca2 Triggers Pain Pain & Inflammation Ca2->Pain Leads to

Figure 1: this compound's Mechanism of Action

Preclinical_Workflow InVitro In Vitro Assays Binding Receptor Binding (Ki determination) InVitro->Binding Functional Calcium Flux (IC50 determination) InVitro->Functional InVivo In Vivo Model (Diabetic Neuropathy) Binding->InVivo Functional->InVivo PK Pharmacokinetics InVivo->PK Efficacy Efficacy Testing (Pain Reversal) InVivo->Efficacy Translational Translational Decision PK->Translational Efficacy->Translational

Figure 2: Preclinical to Translational Workflow

Troubleshooting_Logic Start Inconsistent In Vitro Data? CheckCells Check Cell Health & Passage? Start->CheckCells Yes Consistent Data Consistent Start->Consistent No CheckReagents Verify Reagent Stability? CheckCells->CheckReagents Cells OK Inconsistent Data Inconsistent CheckCells->Inconsistent Cells Not OK OptimizeProtocol Optimize Assay Protocol? CheckReagents->OptimizeProtocol Reagents OK CheckReagents->Inconsistent Reagents Not OK OptimizeProtocol->Consistent Optimized

Figure 3: In Vitro Troubleshooting Logic

References

Troubleshooting Fulimetibant solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fulimetibant. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a key protein in the regulation of protein synthesis and is often dysregulated in cancer. By inhibiting eIF4E, this compound can block the translation of specific mRNAs that are crucial for cancer cell growth, proliferation, and survival.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can significantly reduce the solubility of the compound.

Q3: My this compound solution in DMSO appears to have precipitated upon dilution in my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic small molecules like this compound. Here are several troubleshooting steps you can take:

  • Further Dilution in DMSO: Before adding to the aqueous medium, dilute the concentrated DMSO stock solution further in DMSO. Most cells can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can improve the solubility of your compound.

  • Adjusting pH: If your assay conditions permit, adjusting the pH of the aqueous buffer may enhance solubility.

  • Gentle Warming and Sonication: Gentle heating (e.g., in a 37°C water bath) and brief sonication can help dissolve the compound. However, it is essential to first confirm the thermal stability of this compound to avoid degradation.

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.

Troubleshooting Steps:

  • Visual Inspection: Carefully examine the wells of your cell culture plate under a microscope after adding the this compound solution. Look for any signs of precipitation, which may appear as crystals or an oily film.

  • Solubility Test in Media: Before your main experiment, perform a small-scale solubility test of this compound in your specific cell culture medium at the intended working concentration.

  • Optimize Dilution Method: Instead of adding the DMSO stock directly to the large volume of media, try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this to the rest of the media.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100205.15Ultrasonic treatment is recommended. Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO can significantly impact solubility[1].
Aqueous Buffers (e.g., PBS)Sparingly soluble-For aqueous solutions, it is recommended to first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex the solution thoroughly.

    • If necessary, sonicate the solution in a water bath for short intervals until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • Materials: this compound stock solution (100 mM in DMSO), cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution from a 100 mM stock, first, prepare an intermediate dilution (e.g., 1:100 in DMSO to get 1 mM), and then dilute this intermediate solution 1:10 into the cell culture medium.

    • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

    • Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause precipitation.

    • Use the working solution immediately.

Visualizations

Fulimetibant_Solubility_Troubleshooting start Start: this compound Precipitation in Assay check_dmso Is DMSO anhydrous and fresh? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No check_dilution How was the working solution prepared? check_dmso->check_dilution Yes use_fresh_dmso->check_dilution serial_dilution Try serial dilution in media check_dilution->serial_dilution Direct add_cosolvent Consider adding a co-solvent (e.g., Ethanol, PEG) check_dilution->add_cosolvent Serial serial_dilution->add_cosolvent direct_dilution Direct dilution of stock in media adjust_ph Adjust pH of aqueous buffer (if possible) add_cosolvent->adjust_ph gentle_heat Apply gentle heat (37°C) and/or sonication adjust_ph->gentle_heat end_success Success: Compound Solubilized gentle_heat->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

Fulimetibant_Signaling_Pathway cluster_upstream Upstream Signaling Pathways PI3K PI3K/Akt/mTOR eIF4E eIF4E PI3K->eIF4E RAS Ras/MAPK/Mnk RAS->eIF4E Translation Cap-Dependent Translation eIF4E->Translation This compound This compound This compound->eIF4E Cell_Growth Cell Growth, Proliferation, Survival Translation->Cell_Growth

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO (100 mM Stock Solution) start->dissolve sonicate Vortex & Sonicate (if needed) dissolve->sonicate store Aliquot & Store at -20°C/-80°C sonicate->store prepare_working Prepare Working Solution (Serial Dilution in Media) store->prepare_working treat_cells Treat Cells in In Vitro Assay prepare_working->treat_cells end End: Data Acquisition treat_cells->end

Caption: Experimental workflow for preparing and using this compound.

References

Addressing off-target effects of Fulimetibant in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Fulimetibant in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of Aurora B kinase (AURKB).[1][2][3] Its active form, AZD1152-HQPA, has an IC50 of 0.37 nM for AURKB in cell-free assays.[1][2] Inhibition of AURKB disrupts chromosome alignment and segregation during mitosis, preventing proper cell division. This leads to a cascade of cellular events including failed cytokinesis, endoreduplication (resulting in polyploidy with cells having >4N DNA content), and ultimately, mitotic catastrophe and apoptosis. A key pharmacodynamic biomarker of this compound's on-target activity is the inhibition of phosphorylation of Histone H3 on serine 10 (pHH3).

Q2: My cells are showing a high degree of apoptosis, but I'm not seeing the expected increase in polyploidy. Is this an off-target effect?

While not definitive, this observation could suggest an off-target effect. The hallmark on-target phenotype of AURKB inhibition is failed cytokinesis leading to polyploid cells. If apoptosis is occurring without a preceding accumulation of polyploid cells, this compound might be engaging other targets that induce cell death through a different pathway.

However, the cellular response can be cell-line dependent. Some cell lines, particularly those with certain genetic backgrounds like FLT3-ITD mutations, are highly sensitive to this compound and may undergo apoptosis more rapidly. It is recommended to perform a dose-response and time-course experiment to see if polyploidy is observable at lower concentrations or earlier time points.

Q3: I've read that this compound is highly selective. What are its known or potential off-targets?

This compound's active form (AZD1152-HQPA) is exceptionally selective for Aurora B over Aurora A (~3700-fold). While it shows low activity against a broad panel of other kinases in standard screens, a significant off-target effect has been identified. Specifically, AZD1152-HQPA has been shown to directly inhibit the constitutively active, phosphorylated form of FMS-like tyrosine kinase 3 (FLT3) in cell lines carrying an internal tandem duplication (ITD) mutation (FLT3-ITD). This is a critical consideration when working with acute myeloid leukemia (AML) cell lines, where this mutation is common.

Q4: How can I determine if the phenotype I'm observing is due to on-target AURKB inhibition or off-target FLT3 inhibition?

The most direct method is to use cell lines with different genetic backgrounds. If you observe a significantly more potent effect in a FLT3-ITD positive cell line (e.g., MV4-11, MOLM-13) compared to a FLT3 wild-type cell line, an off-target effect on FLT3 is likely contributing.

Further validation can be achieved using the genetic knockdown and rescue experiments detailed in the troubleshooting section below. Additionally, you can use Western blotting to probe the phosphorylation status of key downstream effectors of both pathways. On-target AURKB inhibition will decrease p-Histone H3 (Ser10), while off-target FLT3 inhibition will decrease p-STAT5.

Data Presentation

Table 1: Kinase Selectivity of this compound (Active Form, AZD1152-HQPA)

Kinase TargetIC50 / KiSelectivity vs. Aurora BNotes
Aurora B IC50: 0.37 nM - Primary On-Target
Aurora AIC50: 1369 nM~3700-foldHigh selectivity over Aurora A.
FLT3 (ITD mutant)Not reportedNot applicableDirectly inhibits phosphorylation in FLT3-ITD positive cells, suggesting a potent off-target interaction.
FLT3 (Wild-Type)Low activity reported in broad panel screens.HighLess likely to be a significant off-target in FLT3-WT cells.
KITNot specifiedNot specifiedConcurrent inhibition of KIT and AURKB by less selective inhibitors has been linked to toxicity.

Troubleshooting Guides

Issue 1: Observed phenotype does not match expected on-target effects (e.g., cytotoxicity without polyploidy).

This may indicate a dominant off-target effect. The following workflow can help distinguish between on-target and off-target activities.

Diagram: Experimental Workflow for Off-Target Validation

G cluster_0 Step 1: Initial Observation cluster_1 Step 2: Genetic Validation cluster_2 Step 3: Treatment & Analysis cluster_3 Step 4: Interpretation phenotype Unexpected Phenotype Observed (e.g., high toxicity, no polyploidy) knockdown Knockdown AURKB (on-target) using siRNA/shRNA phenotype->knockdown Hypothesize off-target effect knockout Knockout AURKB (on-target) using CRISPR/Cas9 phenotype->knockout treat Treat modified cells and wild-type cells with this compound knockdown->treat knockout->treat rescue Rescue with drug-resistant AURKB mutant treat->rescue Confirmatory step analyze Analyze Phenotype (Cell Viability, Apoptosis, etc.) treat->analyze off_target Phenotype Persists in Knockdown/Knockout Cells => OFF-TARGET analyze->off_target If phenotype persists on_target Phenotype is Lost or Reduced in Knockdown/Knockout Cells => ON-TARGET analyze->on_target If phenotype is ablated

Caption: Workflow for validating on-target vs. off-target effects.

Issue 2: High cytotoxicity observed in FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13).

This is likely due to the dual inhibition of both the intended target (AURKB) and the off-target (FLT3-ITD).

Diagram: On-Target vs. Off-Target Signaling

G cluster_on On-Target Pathway cluster_off Off-Target Pathway (in specific cells) This compound This compound aurkb Aurora B Kinase This compound->aurkb Inhibits (On-Target) flt3 FLT3-ITD This compound->flt3 Inhibits (Off-Target) h3 Histone H3 aurkb->h3 Phosphorylates (Ser10) mitosis Mitotic Progression h3->mitosis polyploidy Polyploidy & Apoptosis mitosis->polyploidy Disruption leads to stat5 STAT5 flt3->stat5 Phosphorylates proliferation Proliferation & Survival stat5->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibition leads to

Caption: Signaling pathways affected by this compound.

Troubleshooting Logic

To confirm this dual effect, follow this logic:

Diagram: Troubleshooting FLT3-ITD Sensitivity

G start Start: High sensitivity in FLT3-ITD cells wb_check Perform Western Blot on FLT3-ITD cell lysate +/- this compound start->wb_check ph3_result Is p-Histone H3 (Ser10) reduced? wb_check->ph3_result pstat5_result Is p-STAT5 reduced? ph3_result->pstat5_result Yes re_eval Error: Re-check experiment. Is the drug active? ph3_result->re_eval No on_target_confirm Conclusion: On-target AURKB pathway is engaged. pstat5_result->on_target_confirm No dual_inhibition Conclusion: Dual inhibition of AURKB and FLT3-ITD explains high sensitivity. pstat5_result->dual_inhibition Yes off_target_confirm Conclusion: Off-target FLT3 pathway is engaged.

Caption: Decision tree for confirming dual pathway inhibition.

Experimental Protocols

Protocol 1: Validating On-Target Effect via siRNA Knockdown and Western Blot

Objective: To determine if the observed cellular phenotype is dependent on the expression of the intended target, AURKB.

Materials:

  • Cell line of interest

  • This compound (AZD1152-HQPA)

  • siRNA targeting AURKB (pre-designed and validated)

  • Non-targeting (scramble) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM or similar serum-free medium

  • Complete growth medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-AURKB, anti-p-Histone H3 (Ser10), anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Methodology:

  • Cell Seeding: Day 0, seed cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

  • siRNA Transfection: Day 1, transfect cells according to the manufacturer's protocol for your chosen transfection reagent. Prepare two sets of wells:

    • Control: Non-targeting siRNA

    • Test: AURKB-targeting siRNA

  • Incubation: Incubate cells for 48-72 hours post-transfection to allow for protein knockdown. The optimal time should be determined empirically.

  • This compound Treatment: After the knockdown period, treat both control and AURKB-knockdown cells with this compound at the desired concentration (and a vehicle control, e.g., DMSO). Incubate for the time period established for phenotype observation (e.g., 24 hours).

  • Phenotypic Analysis: At the end of the treatment, assess the phenotype of interest (e.g., cell viability via MTT assay, apoptosis via Annexin V staining).

  • Cell Lysis for Western Blot:

    • Wash remaining cells with ice-cold PBS.

    • Lyse cells directly in the well with 100-200 µL of ice-cold RIPA buffer.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-AURKB to confirm knockdown, anti-p-Histone H3 to confirm pathway inhibition, anti-GAPDH for loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate.

Interpretation:

  • On-Target Effect: If the phenotype observed with this compound in control cells is significantly reduced or absent in the AURKB-knockdown cells, the effect is on-target.

  • Off-Target Effect: If the phenotype persists in the AURKB-knockdown cells despite confirmed loss of AURKB protein, it is likely mediated by an off-target mechanism.

Protocol 2: Assessing Off-Target FLT3 Pathway Inhibition via Western Blot

Objective: To determine if this compound inhibits the FLT3 signaling pathway in FLT3-ITD positive cells.

Materials:

  • FLT3-ITD positive cell line (e.g., MV4-11)

  • This compound (AZD1152-HQPA)

  • Complete growth medium

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STAT5 (Tyr694), anti-total STAT5, anti-GAPDH

Methodology:

  • Cell Culture and Treatment: Plate FLT3-ITD cells and allow them to grow to a suitable density. Treat cells with a dose-response of this compound (e.g., 1 nM, 10 nM, 100 nM) for a short duration (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: Follow steps 6 and 7 from Protocol 1.

  • Western Blotting:

    • Follow step 8 from Protocol 1.

    • Incubate with primary antibodies against p-STAT5, total STAT5, and a loading control.

    • Proceed with secondary antibody incubation and detection.

Interpretation:

  • A dose-dependent decrease in the levels of phosphorylated STAT5 relative to total STAT5 in this compound-treated cells provides strong evidence of off-target inhibition of the FLT3-ITD signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Fulimetibant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Fulimetibant. This compound is a bradykinin (B550075) B1 receptor antagonist, and like many new chemical entities, its therapeutic efficacy can be limited by poor aqueous solubility and/or permeability. The following resources are designed to assist in overcoming these experimental hurdles.

Understanding the Mechanism of Action of this compound

This compound is an antagonist of the bradykinin B1 receptor. The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation. Its activation by des-Arg9-bradykinin, a metabolite of bradykinin, contributes to chronic pain and inflammation. By blocking this receptor, this compound aims to mitigate these pathological processes.

Fulimetibant_Mechanism_of_Action cluster_cell Target Cell B1R Bradykinin B1 Receptor Gq Gq protein B1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Pro-inflammatory Gene Expression Ca2->Inflammation PKC->Inflammation Pain Nociceptor Sensitization PKC->Pain des_Arg9_BK des-Arg9-Bradykinin (Agonist) des_Arg9_BK->B1R binds and activates This compound This compound (Antagonist) This compound->B1R binds and blocks

Figure 1: Simplified signaling pathway of the Bradykinin B1 receptor and the antagonistic action of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the pre-formulation and formulation development of this compound.

Question Possible Causes Troubleshooting Suggestions
Why is the measured aqueous solubility of this compound lower than expected? 1. Polymorphism: The crystalline form of the drug can significantly impact solubility. Different batches may have different polymorphic forms.[1] 2. pH of the medium: The solubility of ionizable compounds is pH-dependent. 3. Degradation: The compound may be unstable in the aqueous medium.1. Characterize the solid state: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form. 2. Determine the pKa: Measure the pKa of this compound and assess its solubility across a range of pH values to find the optimal pH for dissolution.[2] 3. Assess stability: Use HPLC to monitor the concentration of this compound over time in the solubility medium.
This compound has poor permeability in Caco-2 cell assays. What can be done? 1. Efflux transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp). 2. Low lipophilicity: The drug may not have the optimal balance between hydrophilicity and lipophilicity to partition into and cross the cell membrane.1. Conduct bi-directional Caco-2 assays: A higher basal-to-apical transport compared to apical-to-basal transport suggests efflux. Co-administration with a known P-gp inhibitor can confirm this. 2. Use permeation enhancers: Investigate the use of excipients that can transiently open tight junctions or alter the cell membrane to improve permeability.[3] 3. Prodrug approach: Consider synthesizing a more lipophilic prodrug that is converted to the active this compound after absorption.[4]
The developed formulation shows good in vitro dissolution but poor in vivo bioavailability. Why? 1. Precipitation in the GI tract: The drug may dissolve in the stomach but precipitate in the higher pH of the intestine. 2. First-pass metabolism: Significant metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation.[5] 3. Food effects: The presence of food can alter GI physiology and affect drug absorption.1. Use precipitation inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state in the intestine. 2. Inhibit metabolic enzymes: Co-administration with an inhibitor of the relevant metabolic enzymes (e.g., CYP3A4) can increase bioavailability. However, this can lead to drug-drug interactions. 3. Conduct food-effect studies: Evaluate the pharmacokinetics of this compound in fed and fasted states to guide administration recommendations.
How can I improve the dissolution rate of this compound? 1. Large particle size: A smaller particle size increases the surface area available for dissolution. 2. Poor wettability: The hydrophobic nature of the drug may prevent efficient contact with the dissolution medium.1. Particle size reduction: Employ techniques like micronization or nanomilling to reduce the particle size. 2. Use of surfactants: Incorporate surfactants in the formulation to improve the wettability of the drug particles.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to characterize the bioavailability challenges of this compound?

A1: The first step is to determine the Biopharmaceutics Classification System (BCS) class of this compound. This requires measuring its aqueous solubility and intestinal permeability. Based on the results, this compound can be classified as:

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Most new chemical entities fall into BCS Class II or IV, where bioavailability is limited by solubility and/or permeability.

Q2: What are the most common strategies to enhance the bioavailability of a poorly soluble drug like this compound?

A2: Several formulation strategies can be employed:

  • Particle Size Reduction: Increasing the surface area of the drug through micronization or nanocrystal technology.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous, higher-energy state to improve solubility and dissolution.

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the GI tract.

  • Complexation: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.

Bioavailability_Enhancement_Strategies cluster_strategies Bioavailability Enhancement Strategies cluster_outcomes Desired Outcomes Size_Reduction Particle Size Reduction (Micronization, Nanosuspensions) Increased_Dissolution Increased Dissolution Rate Size_Reduction->Increased_Dissolution Solid_Dispersion Amorphous Solid Dispersions (Spray Drying, Hot Melt Extrusion) Increased_Solubility Increased Solubility Solid_Dispersion->Increased_Solubility Solid_Dispersion->Increased_Dissolution Lipid_Formulations Lipid-Based Formulations (SEDDS, SMEDDS) Lipid_Formulations->Increased_Solubility Complexation Complexation (Cyclodextrins) Complexation->Increased_Solubility This compound This compound (Poorly Soluble) This compound->Size_Reduction This compound->Solid_Dispersion This compound->Lipid_Formulations This compound->Complexation Improved_Bioavailability Improved Bioavailability Increased_Solubility->Improved_Bioavailability Increased_Dissolution->Improved_Bioavailability

Figure 2: Logical relationship of strategies to enhance the bioavailability of a poorly soluble drug like this compound.

Q3: How do I choose the best formulation strategy for this compound?

A3: The choice of formulation strategy depends on the physicochemical properties of this compound, the required dose, and the desired pharmacokinetic profile. A systematic approach is recommended:

Formulation_Development_Workflow Start Start: Poorly Soluble This compound Physicochem_Char Physicochemical Characterization (Solubility, pKa, LogP, etc.) Start->Physicochem_Char Preformulation Pre-formulation Studies (Excipient Compatibility) Physicochem_Char->Preformulation Strategy_Selection Select Formulation Strategies (e.g., Solid Dispersion, Lipid-Based) Preformulation->Strategy_Selection Formulation_Dev Formulation Development and Optimization Strategy_Selection->Formulation_Dev In_Vitro_Testing In Vitro Characterization (Dissolution, Stability) Formulation_Dev->In_Vitro_Testing In_Vivo_PK In Vivo Pharmacokinetic Studies in Animals In_Vitro_Testing->In_Vivo_PK In_Vivo_PK->Strategy_Selection Iterate if necessary Lead_Formulation Lead Formulation Selection In_Vivo_PK->Lead_Formulation

Figure 3: Experimental workflow for the formulation development of this compound.

Data on this compound and Enhancement Strategies

The following tables provide hypothetical but realistic data for a poorly soluble compound like this compound to guide experimental design.

Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueImplication for Bioavailability
Molecular Weight450.5 g/mol Moderate size, should not be a major barrier to passive diffusion.
Aqueous Solubility (pH 6.8)< 0.01 mg/mLVery low solubility, likely leading to dissolution-rate-limited absorption (BCS Class II or IV).
LogP4.2High lipophilicity, which can lead to poor aqueous solubility but good membrane permeability.
pKa8.5 (weak base)Solubility will be higher at lower pH (e.g., in the stomach).
Permeability (Caco-2, Papp A->B)15 x 10-6 cm/sHigh permeability, suggesting BCS Class II.
Oral Bioavailability (unformulated)< 5%Very low, indicating significant challenges with absorption.

Table 2: Comparison of Potential Bioavailability Enhancement Strategies for this compound (Hypothetical Data)

Formulation StrategyKey ExcipientsApparent Solubility (mg/mL)In Vitro Dissolution (at 60 min)In Vivo Bioavailability (Rat Model)
Micronized Suspension Polysorbate 800.0125%10%
Nanosuspension Poloxamer 188, HPMC0.0560%25%
Amorphous Solid Dispersion (ASD) PVP K300.585%45%
Self-Emulsifying Drug Delivery System (SEDDS) Capryol 90, Cremophor EL, Transcutol HP> 10 (in formulation)95% (as emulsion)55%

Experimental Protocols

1. Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of this compound in a buffer solution.

  • Materials: this compound stock solution in DMSO (10 mM), phosphate-buffered saline (PBS) pH 7.4, 96-well plates, plate shaker, plate reader.

  • Procedure:

    • Add 198 µL of PBS to each well of a 96-well plate.

    • Add 2 µL of the 10 mM this compound DMSO stock solution to the wells in triplicate (final concentration 100 µM).

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the absorbance or use a nephelometer to detect precipitation.

    • Alternatively, centrifuge the plate and measure the concentration of the supernatant by HPLC-UV.

    • The highest concentration at which no precipitation is observed is the kinetic solubility.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound.

  • Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound, Lucifer yellow, control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability).

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the transport of Lucifer yellow.

    • For apical-to-basolateral (A-B) transport, add this compound solution in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • For basolateral-to-apical (B-A) transport, reverse the donor and receiver chambers.

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • The efflux ratio (Papp B-A / Papp A-B) can indicate active efflux if it is greater than 2.

References

Mitigating variability in animal models treated with Fulimetibant

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fulimetibant In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound (also known as ZB716) in preclinical animal models of cancer. Given that this compound is an investigational compound, this guide also incorporates best practices for in vivo studies with endocrine agents to help mitigate experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (ZB716) is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2][3] Its mechanism of action involves binding to the estrogen receptor alpha (ERα), which leads to the downregulation and degradation of the receptor.[2][4] This action blocks the estrogen signaling pathway that drives the proliferation of ER-positive (ER+) breast cancer cells. Studies have shown its effectiveness in both wild-type and mutant ER models.

Q2: Which animal models are appropriate for this compound efficacy studies?

A2: The most common models are xenografts in immunocompromised mice, using established ER+ human breast cancer cell lines like MCF-7. Patient-derived xenograft (PDX) models are also highly relevant as they may better reflect human tumor heterogeneity. The choice of model should align with the specific research question, considering factors like the ER mutation status (e.g., Y537S) you wish to investigate.

Q3: How is this compound typically administered in animal studies?

A3: this compound has been designed for high oral bioavailability. Therefore, the standard administration route is oral gavage. Pharmacokinetic studies in rats and mice have confirmed its suitability for oral dosing.

Q4: What are the key endpoints to measure in a this compound in vivo study?

A4: Primary endpoints typically include tumor volume, tumor growth inhibition, and body weight (as a measure of toxicity). Secondary endpoints can consist of assessing ERα protein levels in tumor tissue via methods like Western blot or immunohistochemistry to confirm target engagement, as well as measuring plasma and tumor concentrations of this compound to correlate exposure with efficacy.

Troubleshooting Guide

This guide addresses common sources of variability in animal studies and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability in tumor growth within the same treatment group. 1. Inconsistent Tumor Cell Implantation: Variation in the number of viable cells injected, injection depth, or location. 2. Animal Health Status: Underlying health issues can affect tumor take-rate and growth. 3. Genetic Drift of Cell Lines: High-passage number cell lines may have altered characteristics.1. Ensure a homogenous single-cell suspension. Use a consistent injection technique (e.g., subcutaneous in the flank). 2. Acclimatize animals properly and monitor their health closely. Exclude any animals that show signs of illness prior to the start of the study. 3. Use low-passage, authenticated cell lines for all experiments.
Inconsistent drug efficacy between studies. 1. Dosing Formulation Issues: Improper suspension of this compound can lead to inaccurate dosing. 2. Dosing Technique Variability: Inconsistent oral gavage technique can affect drug absorption. 3. Animal Strain Differences: The genetic background of the mouse strain can influence drug metabolism and tumor microenvironment.1. Prepare fresh dosing formulations daily and ensure the compound is fully suspended before each administration. 2. Ensure all personnel are thoroughly trained in oral gavage. Verify the volume administered each time. 3. Use the same mouse strain, supplier, and age for all related experiments.
Unexpected toxicity or weight loss. 1. Vehicle Toxicity: The vehicle used to dissolve/suspend this compound may have adverse effects. 2. Off-Target Effects: At higher doses, the drug may have unintended biological effects. 3. Dosing Errors: Incorrect calculation or administration of the dose.1. Run a vehicle-only control group to assess the toxicity of the vehicle itself. 2. Conduct a dose-range finding study to establish the maximum tolerated dose (MTD) before initiating large efficacy studies. 3. Double-check all dose calculations and ensure accurate calibration of administration equipment.
Tumor measurements are not consistent between different researchers. 1. Measurement Technique: Differences in how calipers are used can be a significant source of error. 2. Observer Bias: Lack of blinding can unconsciously influence measurements.1. Use digital calipers and establish a clear, standardized protocol for tumor measurement (e.g., measuring the longest and shortest diameters). Consider using 3D imaging systems for more objective measurements if available. 2. Blind the researchers who are measuring the tumors to the treatment groups.

Experimental Protocols & Data

Protocol: In Vivo Efficacy Study in an MCF-7 Xenograft Model

This protocol is a generalized representation based on published studies.

  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach 70-80% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups with similar mean tumor volumes.

  • Dosing:

    • Vehicle Group: Administer the selected vehicle (e.g., 0.5% methylcellulose (B11928114) in water) daily via oral gavage.

    • This compound Group: Administer this compound (e.g., 10 mg/kg or 30 mg/kg) suspended in the vehicle daily via oral gavage.

    • Positive Control Group (Optional): Administer a standard-of-care agent like Fulvestrant.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., ERα levels) and blood for pharmacokinetic analysis.

Example Data Presentation

The following tables represent hypothetical data for illustrative purposes.

Table 1: Tumor Growth Inhibition (TGI)

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)% TGI
Vehicle-1250-
This compound1062550%
This compound3031275%

Table 2: Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight Change at Day 21 (%)
Vehicle-+5%
This compound10+3%
This compound30-2%

Visualizations

Signaling Pathway

Fulimetibant_MoA cluster_cell ER+ Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα) ERE Estrogen Response Element (DNA) ER->ERE Translocates & Dimerizes Degradation Proteasomal Degradation ER->Degradation Targeted for Estrogen Estrogen Estrogen->ER Binds This compound This compound This compound->ER Binds & Induces Conformational Change Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Activates

Caption: Mechanism of Action of this compound in an ER+ cancer cell.

Experimental Workflow

experimental_workflow start Start: MCF-7 Cell Culture implant Subcutaneous Implantation in Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization (Tumor Volume ~150mm³) monitor->randomize treat Daily Oral Dosing (Vehicle / this compound) randomize->treat Day 0 measure Measure Tumor Volume & Body Weight 2-3x/week treat->measure measure->treat For 21 Days endpoint End of Study: Collect Tissues (Tumor, Plasma) measure->endpoint Day 21 analysis Data Analysis: TGI, Toxicity, PD endpoint->analysis

Caption: Standard workflow for an in vivo efficacy study.

References

Fulimetibant stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the stability, solubility, degradation pathways, or mechanism of action for the compound "fulimetibant." The following technical support center is a template designed to guide researchers. All quantitative data, experimental protocols, and pathways are provided as illustrative examples. Users must replace the placeholder information with their own validated experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, diluted from a DMSO stock, has precipitated in my aqueous buffer. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. Here are several troubleshooting steps:

  • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO is often necessary for biological assays, a slightly higher (but still tolerated) percentage might be required to maintain solubility. Always include a vehicle control with the equivalent final DMSO concentration.

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with a range of pH values to determine the optimal solubility for this compound.

  • Use a Step-wise Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of buffer, add a small amount of buffer to your stock, mix, and then continue to add buffer in increments while vortexing.[2]

  • Consider Co-solvents: If DMSO alone is insufficient, a co-solvent system (e.g., with ethanol (B145695) or PEG) might improve solubility.[1]

Q2: How should I properly store my this compound stock solutions to prevent degradation?

A2: Proper storage is critical for maintaining the integrity of your compound. For a novel compound like this compound, it is recommended to:

  • Store in DMSO at -80°C: For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is best practice to minimize freeze-thaw cycles.

  • Desiccate Powder: Store the solid form of this compound in a desiccator at the recommended temperature (typically -20°C or 4°C) to prevent hydration.[1]

  • Protect from Light: If photostability is unknown, always store solutions in amber vials or wrap vials in foil to protect from light-induced degradation.

Q3: I suspect this compound is degrading in my assay medium over the course of my experiment. How can I confirm this?

A3: To confirm degradation in your assay medium, you can perform a time-course experiment. Prepare your complete assay medium with this compound and incubate it under the same conditions as your experiment. At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot and analyze it using a stability-indicating HPLC method to quantify the amount of remaining this compound. A decrease in the concentration of the parent compound over time is indicative of instability.

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation (or stress testing) studies are designed to intentionally degrade the drug substance using harsh conditions such as acid, base, oxidation, heat, and light.[3] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.

Troubleshooting Guides

Issue: this compound Precipitation in Aqueous Solution

This guide provides a systematic approach to resolving precipitation issues.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility assessment to determine the maximum soluble concentration.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous media causes the compound to "crash out."Perform a serial dilution. Add the DMSO stock dropwise to pre-warmed (37°C) media while gently vortexing.
Incorrect pH The pH of the buffer is not optimal for this compound's solubility.Test a range of buffer pH values to identify the pH at which solubility is maximal.
Low Temperature Diluting the compound in cold media can decrease its solubility.Always use pre-warmed (37°C) media for dilutions.
Issue: Inconsistent Results in Biological Assays

Inconsistent results may stem from the degradation of this compound.

Potential Cause Explanation Recommended Solution
Hydrolytic Degradation This compound may be unstable at the pH of your culture medium, leading to hydrolysis.Assess the stability of this compound at the relevant pH over the time course of the experiment using HPLC. If unstable, consider adjusting the medium pH if possible or shortening the incubation time.
Oxidative Degradation Components in the media or exposure to air could be oxidizing this compound.Prepare fresh solutions for each experiment. Consider degassing buffers or adding antioxidants if compatible with the assay.
Photodegradation Exposure to ambient light during experimental setup or incubation could be degrading the compound.Perform all steps involving this compound under low-light conditions. Use amber-colored plates or cover plates with foil.
Adsorption to Plastics Hydrophobic compounds can adsorb to the plastic surfaces of labware, reducing the effective concentration.Use low-adhesion microplates and pipette tips. Include a pre-incubation step to saturate binding sites before adding cells.

Data Presentation

Table 1: Example Stability of this compound in Aqueous Solution
Condition Buffer Temperature Time Point Initial Conc. (µM) Remaining this compound (%) Degradation Product 1 (%) Degradation Product 2 (%)
Hydrolysis0.1 N HCl60°C24h100DataDataData
HydrolysispH 7.4 PBS37°C48h100DataDataData
Hydrolysis0.1 N NaOH60°C24h100DataDataData
Oxidation3% H₂O₂25°C8h100DataDataData
PhotostabilitypH 7.4 PBS25°C24h100DataDataData
Table 2: Example Solubility of this compound
Solvent System Temperature Solubility (µg/mL) Method
Water25°CDataShake-flask
pH 5.0 Acetate Buffer25°CDataShake-flask
pH 7.4 Phosphate Buffer25°CDataShake-flask
pH 9.0 Borate Buffer25°CDataShake-flask
100% DMSO25°CDataVisual
100% Ethanol25°CDataVisual

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify the degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound (solid powder and 10 mg/mL stock in DMSO)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or other suitable buffer components

  • HPLC system with UV or MS detector

  • pH meter, vortex mixer, sonicator, heating block, photostability chamber

Procedure:

  • Preparation of Samples: For each condition, prepare a solution of this compound at a target concentration (e.g., 100 µg/mL) in the respective stress medium.

  • Acid Hydrolysis: Mix this compound solution with 0.1 N HCl. Incubate at 60°C for 24 hours. Take samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix this compound solution with 0.1 N NaOH. Incubate at 60°C for 24 hours. Take samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Mix this compound solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Take samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Store solid this compound powder and a solution in a suitable buffer (e.g., pH 7.4 PBS) at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound in a suitable buffer to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • HPLC Analysis: Analyze all samples using an appropriate HPLC method. The method should be capable of separating the main this compound peak from any degradation products. A gradient method with a C18 column is a common starting point.

  • Data Analysis: Calculate the percentage of degradation for this compound and the percentage of each degradation product formed. Aim for 5-20% degradation to ensure that the primary degradation products are likely to be observed.

Mandatory Visualizations

Signaling Pathway

Fulimetibant_Hypothetical_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT inhibits

Caption: Hypothetical mechanism of action of this compound inhibiting the PI3K/AKT signaling pathway.

Experimental Workflow

Stability_Workflow start Start: Receive This compound Sample prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->prep_stock stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, H2O2) prep_stock->stress_conditions sampling Sample at Multiple Time Points stress_conditions->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data_analysis Data Analysis: Quantify Parent & Degradants hplc->data_analysis pathway_id Identify Degradation Pathways data_analysis->pathway_id end End: Stability Profile Established pathway_id->end

Caption: Workflow for conducting a forced degradation study of this compound.

References

Refinement of endpoints for Fulimetibant efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fulimestrant, a novel inhibitor of estrogenic Endocrine Disrupting Chemical (eEDC) activity. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful design and execution of Fulimestrant efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Fulimestrant?

A1: Fulimestrant is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). Many eEDCs improperly activate AhR, leading to downstream gene expression changes that can disrupt normal endocrine function.[1] Fulimestrant competitively binds to the AhR ligand-binding domain, preventing the binding and subsequent activation by eEDCs, thereby mitigating their disruptive effects.

Q2: I am observing high cytotoxicity in my cell-based assays with Fulimestrant. What could be the cause?

A2: High cytotoxicity can stem from several factors. Firstly, ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Secondly, confirm the confluency of your cell monolayer; overly confluent or sparse cultures can be more sensitive to treatment. Finally, consider reducing the incubation time or the concentration range of Fulimestrant in your initial experiments to establish a therapeutic window for your specific cell line.

Q3: My in vivo study shows high variability in hormonal endpoints. How can I reduce this?

A3: Hormonal levels can be influenced by a variety of factors. To minimize variability, ensure strict adherence to a consistent light-dark cycle, as this can impact hormone secretion. Control for stress in animal handling, as cortisol and other stress hormones can affect the endocrine system. Additionally, consider age and weight-matching of the animals in your study groups. Fasting animals for a consistent period before blood collection can also help to reduce variability in some hormone measurements.

Q4: What are the recommended positive and negative controls for a gene expression study with Fulimestrant?

A4: For a gene expression study (e.g., using qPCR or RNA-seq), a robust set of controls is crucial.

  • Negative Control: Vehicle-treated cells/animals (e.g., DMSO in media or the vehicle used for in vivo delivery). This group establishes the baseline gene expression.

  • Positive Control: Cells/animals treated with a known eEDC (e.g., TCDD or a specific phthalate). This group should demonstrate the expected upregulation or downregulation of target genes.

  • Fulimestrant Control: Cells/animals treated with Fulimestrant alone. This is to ensure that Fulimestrant itself does not have an agonistic effect on the target genes.

  • Combination Group: Cells/animals co-treated with the eEDC and Fulimestrant. This is your primary experimental group to demonstrate the inhibitory effect of Fulimestrant.

Troubleshooting Guides

Inconsistent Results in Competitive Binding Assays
Symptom Possible Cause Suggested Solution
High background signalInsufficient washingIncrease the number and duration of wash steps. Ensure the wash buffer is at the correct temperature and pH.
Low specific bindingInactive radioligand or proteinVerify the activity of your radiolabeled eEDC and the integrity of your AhR protein preparation (e.g., via SDS-PAGE).
Drifting signal between platesTemperature fluctuationsAllow all reagents and plates to equilibrate to room temperature before starting the assay. Use a temperature-controlled plate reader if available.
Unexpected Phenotypes in Animal Models
Symptom Possible Cause Suggested Solution
Lack of eEDC-induced phenotypeInsufficient dose or exposure durationConduct a dose-response study for the eEDC in your chosen animal model. Verify the route and frequency of administration are appropriate to achieve target tissue exposure.
Fulimestrant shows no efficacyPoor bioavailabilityPerform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Fulimestrant. Consider reformulating the delivery vehicle.
Off-target effects observedNon-specific binding of FulimestrantScreen Fulimestrant against a panel of other nuclear receptors to assess its selectivity. If off-target effects are confirmed, this may be a limitation of the compound.

Experimental Protocols

Protocol 1: In Vitro AhR Competitive Binding Assay

Objective: To determine the binding affinity of Fulimestrant for the Aryl Hydrocarbon Receptor.

Methodology:

  • Prepare a reaction buffer containing a fixed concentration of a radiolabeled AhR ligand (e.g., [3H]TCDD) and a source of AhR protein (e.g., rat liver cytosol).

  • Add increasing concentrations of unlabeled Fulimestrant or a known competitor (positive control) to the reaction mixture.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the protein-bound radioligand from the unbound radioligand using a method such as hydroxylapatite filtration.

  • Quantify the amount of bound radioligand using liquid scintillation counting.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To measure the effect of Fulimestrant on eEDC-mediated changes in the expression of downstream target genes (e.g., CYP1A1).

Methodology:

  • Culture a relevant cell line (e.g., HepG2) to approximately 80% confluency.

  • Treat the cells with vehicle, an eEDC, Fulimestrant alone, or a combination of the eEDC and Fulimestrant for a predetermined time (e.g., 24 hours).

  • Isolate total RNA from the cells using a commercial kit.

  • Assess the quality and quantity of the RNA using spectrophotometry and gel electrophoresis.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for your target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH).

  • Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression relative to the vehicle control.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Fulimestrant in HepG2 Cells
Concentration (µM)Cell Viability (%)
0.198.7
195.2
1091.5
5085.3
10062.1
Table 2: Effect of Fulimestrant on eEDC-Induced CYP1A1 Gene Expression
Treatment GroupFold Change in CYP1A1 Expression
Vehicle1.0
eEDC (10 nM)15.2
Fulimestrant (1 µM)1.1
eEDC (10 nM) + Fulimestrant (1 µM)2.3

Visualizations

Fulimestrant_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus eEDC eEDC AhR_Hsp90 AhR-Hsp90 Complex eEDC->AhR_Hsp90 Binds Fulimestrant Fulimestrant Fulimestrant->AhR_Hsp90 Blocks AhR AhR Hsp90 Hsp90 eEDC_AhR Activated AhR AhR_Hsp90->eEDC_AhR Conformational Change ARNT ARNT eEDC_AhR->ARNT Translocates & Dimerizes DRE DRE eEDC_AhR->DRE Binds to Gene Target Gene (e.g., CYP1A1) DRE->Gene Initiates Transcription Gene Transcription Gene->Transcription

Caption: Mechanism of action of Fulimestrant in blocking eEDC-mediated AhR signaling.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Competitive Binding Assay CellCulture Cell Culture & Dosing Binding->CellCulture qPCR qPCR for Gene Expression CellCulture->qPCR Western Western Blot for Protein CellCulture->Western AnimalModel Animal Model Dosing qPCR->AnimalModel Western->AnimalModel Hormone Hormone Level Analysis AnimalModel->Hormone Histo Histopathology AnimalModel->Histo PK Pharmacokinetics AnimalModel->PK

Caption: General experimental workflow for evaluating Fulimestrant efficacy.

Troubleshooting_Logic Start Inconsistent In Vitro Results Check_Reagents Are reagents (cells, compounds) validated and fresh? Start->Check_Reagents Outcome_Reagents_Yes Yes Check_Reagents->Outcome_Reagents_Yes Check Outcome_Reagents_No No Check_Reagents->Outcome_Reagents_No Check Check_Protocol Is the experimental protocol being followed precisely? Outcome_Protocol_Yes Yes Check_Protocol->Outcome_Protocol_Yes Check Outcome_Protocol_No No Check_Protocol->Outcome_Protocol_No Check Check_Equipment Is equipment (pipettes, plate reader) calibrated and functioning correctly? Outcome_Equipment_Yes Yes Check_Equipment->Outcome_Equipment_Yes Check Outcome_Equipment_No No Check_Equipment->Outcome_Equipment_No Check Outcome_Reagents_Yes->Check_Protocol Action_Reagents Replace/validate reagents Outcome_Reagents_No->Action_Reagents Outcome_Protocol_Yes->Check_Equipment Action_Protocol Review and retrain on protocol Outcome_Protocol_No->Action_Protocol Further_Investigation Consider complex biological variability Outcome_Equipment_Yes->Further_Investigation Action_Equipment Calibrate/service equipment Outcome_Equipment_No->Action_Equipment

References

Validation & Comparative

A Comparative Analysis of Fulimetibant and Gabapentin Efficacy in Preclinical Neuropathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of fulimetibant, a bradykinin (B550075) B1 receptor antagonist, and gabapentin (B195806), a well-established anticonvulsant, in preclinical models of neuropathic pain. This objective analysis is supported by experimental data from various animal models, detailed methodologies of key experiments, and visualizations of the respective signaling pathways and experimental workflows.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a clear need for novel therapeutic agents. This guide evaluates the preclinical evidence for this compound and compares it with the established efficacy of gabapentin. While clinical trials with this compound in diabetic neuropathic pain have not demonstrated significant efficacy, preclinical studies on bradykinin B1 receptor antagonists suggest a potential role in mitigating neuropathic pain. Gabapentin, a standard-of-care treatment, has a well-documented, albeit moderately effective, profile in various animal models of neuropathy. This guide aims to provide a detailed, data-driven comparison to inform future research and drug development efforts in the field of neuropathic pain.

Mechanism of Action

This compound: Antagonism of the Bradykinin B1 Receptor

This compound is a selective antagonist of the bradykinin B1 receptor (B1R). Under normal physiological conditions, the expression of B1R is low. However, following tissue injury and inflammation, as is often the case in neuropathic pain states, the expression of B1R is significantly upregulated on various cell types, including neurons. The binding of its ligand, des-Arg9-bradykinin (a metabolite of bradykinin), to B1R initiates a signaling cascade that contributes to neuronal sensitization and hyperalgesia. By blocking this interaction, this compound aims to reduce the hyperexcitability of nociceptive neurons and thereby alleviate pain.

Gabapentin: Modulation of Voltage-Gated Calcium Channels

Gabapentin's primary mechanism of action in neuropathic pain involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] This α2δ-1 subunit is upregulated in dorsal root ganglion (DRG) and spinal dorsal horn neurons following nerve injury, which correlates with the development of allodynia.[2] By binding to the α2δ-1 subunit, gabapentin is thought to reduce the trafficking of VGCCs to the presynaptic terminal, leading to a decrease in calcium influx and, consequently, a reduction in the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[1] This dampening of synaptic transmission in nociceptive pathways contributes to its analgesic effects.

Signaling Pathway Diagrams

Fulimetibant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space des-Arg9-BK des-Arg9-Bradykinin B1R Bradykinin B1 Receptor des-Arg9-BK->B1R Binds Gq Gq Protein B1R->Gq Activates This compound This compound This compound->B1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Sensitization Neuronal Sensitization (Increased Excitability) Ca_release->Sensitization PKC->Sensitization

Caption: this compound Signaling Pathway

Gabapentin_Signaling_Pathway cluster_membrane Presynaptic Terminal Membrane cluster_intracellular Intracellular Space VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx Leads to a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Gabapentin Gabapentin Gabapentin->a2d1 Binds Vesicle Synaptic Vesicle Ca_influx->Vesicle Inhibits Fusion Neurotransmitter Reduced Release of Excitatory Neurotransmitters (Glutamate, Substance P) Vesicle->Neurotransmitter Leads to

Caption: Gabapentin Signaling Pathway

Comparative Efficacy in Neuropathy Models

The following tables summarize the quantitative data on the efficacy of bradykinin B1 receptor antagonists (as a proxy for this compound) and gabapentin in various preclinical models of neuropathic pain.

Table 1: Efficacy in the Chronic Constriction Injury (CCI) Model
CompoundSpeciesDoseRoute of AdministrationEffect on Mechanical Allodynia (Paw Withdrawal Threshold)Reference
des-Arg(9),[Leu(8)]-BK (B1 Antagonist)RatNot SpecifiedNot SpecifiedAnalgesic effect observed at 14 days post-injury.[1]
GabapentinRat100 mg/kgIntraperitoneal (i.p.)Significantly attenuated the decrease in paw withdrawal threshold.
GabapentinRat10 mg/kgPer os (p.o.)Significantly attenuated the rise in peripheral mechanical pain sensitivity.
Table 2: Efficacy in the Spinal Nerve Ligation (SNL) Model
CompoundSpeciesDoseRoute of AdministrationEffect on Mechanical Allodynia (Paw Withdrawal Threshold)Reference
des-Arg(9)-[Leu(8)]-bradykinin (B1 Antagonist)Mouse150 nmol/kgSubcutaneous (s.c.)Reduced established mechanical allodynia.
GabapentinRat100 mg/kgIntraperitoneal (i.p.)Significantly increased paw withdrawal thresholds.
GabapentinRat300 mg/kgPer os (p.o.)Generated a significant anti-allodynic effect, decreasing allodynia by 62.39%.
GabapentinRat30 µgIntrathecal (i.t.)Produced a significant anti-allodynic effect over a 7-day period.
Table 3: Efficacy in Chemotherapy-Induced Neuropathy (CIN) Models
CompoundSpeciesNeuropathy Inducing AgentDoseRoute of AdministrationEffect on Nociceptive BehaviorReference
GabapentinRatPaclitaxel (B517696)60 mg/kgPer os (p.o.)Significantly attenuated paclitaxel-induced thermal hyperalgesia and reduced foot withdrawal response.

Experimental Protocols

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used method to induce neuropathic pain that mimics symptoms of peripheral nerve injury.

Surgical Procedure:

  • Animals (typically rats) are anesthetized.

  • The common sciatic nerve is exposed at the mid-thigh level.

  • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.

  • The ligatures are tightened until they just elicit a brief twitch in the respective hind limb, being careful not to arrest epineural blood flow.

  • The muscle and skin layers are then closed with sutures.

This procedure results in axonal injury and subsequent development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

CCI_Workflow A Anesthetize Animal B Expose Sciatic Nerve A->B C Place 4 Loose Ligatures B->C D Close Incision C->D E Post-operative Recovery D->E F Behavioral Testing (e.g., von Frey) E->F

Caption: CCI Experimental Workflow
Spinal Nerve Ligation (SNL) Model

The SNL model is another common surgical procedure to induce neuropathic pain.

Surgical Procedure:

  • Rats are anesthetized and placed in a prone position.

  • A dorsal midline incision is made to expose the L4 to L6 vertebrae.

  • The L6 transverse process is removed to expose the L4, L5, and L6 spinal nerves.

  • The L5 and L6 spinal nerves are then carefully isolated and tightly ligated with a silk suture distal to the dorsal root ganglion.

  • The muscle and skin are closed in layers.

This procedure leads to long-lasting mechanical allodynia, thermal hyperalgesia, and cold allodynia.

SNL_Workflow A Anesthetize Rat B Expose L4-L6 Spinal Nerves A->B C Tightly Ligate L5 & L6 Nerves B->C D Close Incision C->D E Post-operative Recovery D->E F Behavioral Assessment E->F

Caption: SNL Experimental Workflow
Paclitaxel-Induced Neuropathy Model

This model is used to study chemotherapy-induced peripheral neuropathy.

Procedure:

  • Paclitaxel is typically administered to rodents (rats or mice) via intraperitoneal (i.p.) or intravenous (i.v.) injections.

  • A common dosing regimen involves multiple injections over several days to mimic clinical chemotherapy cycles. For example, 2 mg/kg of paclitaxel administered i.p. on days 0, 2, 4, and 6.

  • Control animals receive the vehicle solution.

  • Behavioral testing for mechanical and cold allodynia is performed at various time points after paclitaxel administration.

Paclitaxel_Workflow A Administer Paclitaxel (e.g., 2 mg/kg, i.p. on days 0, 2, 4, 6) B Monitor for Neuropathy Development A->B C Behavioral Testing (Mechanical & Cold Allodynia) B->C D Administer Test Compound (e.g., Gabapentin) C->D E Post-Treatment Behavioral Assessment D->E

Caption: Paclitaxel-Induced Neuropathy Workflow
Von Frey Test for Mechanical Allodynia

The von Frey test is a standard method for assessing mechanical sensitivity in rodents.

Procedure:

  • Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The filament is pressed against the paw until it bends, and the pressure is held for a few seconds.

  • A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

  • The 50% paw withdrawal threshold is determined using methods such as the up-down method, which involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous stimulus. A lower paw withdrawal threshold indicates mechanical allodynia.

Conclusion

This comparative guide highlights the distinct mechanisms of action and preclinical efficacy profiles of this compound and gabapentin in neuropathy models. While gabapentin demonstrates consistent, though partial, efficacy across multiple models by targeting the α2δ-1 subunit of VGCCs, the preclinical data for bradykinin B1 receptor antagonists, as a proxy for this compound, suggests a potential role in alleviating neuropathic pain, particularly in later stages of nerve injury. The negative clinical trial results for this compound underscore the translational challenges in pain research. Further investigation into the specific contexts and neuropathy subtypes where B1R antagonism may be effective is warranted. This guide provides a foundation for researchers to critically evaluate these two therapeutic approaches and to design future studies aimed at developing more effective treatments for neuropathic pain.

References

Validating the B1 Receptor as a Target for Neuropathic Pain: A Comparative Analysis of Fulimetibant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bradykinin (B550075) B1 receptor, a G-protein coupled receptor, is minimally expressed in healthy tissues but is significantly upregulated following tissue injury and inflammation. This inducible nature has positioned it as a promising therapeutic target for chronic inflammatory and neuropathic pain states. The rationale is that targeting the B1 receptor could provide analgesia specifically at the site of injury with a reduced risk of systemic side effects.[1] This guide provides a comparative analysis of Fulimetibant, a B1 receptor antagonist, and evaluates its performance against other B1 receptor antagonists and current standard-of-care treatments for neuropathic pain.

This compound: Clinical Evaluation in Diabetic Neuropathic Pain

This compound is a selective, orally administered bradykinin B1 receptor antagonist. Its development aimed to validate the B1 receptor as a viable target for treating neuropathic pain.

Clinical Trial Data: The BRADiNP Study

The primary clinical evidence for this compound comes from the Phase 2a BRADiNP study, a multicenter, randomized, double-blind, placebo-controlled crossover trial in patients with diabetic neuropathic pain (DNP).[2]

Table 1: Summary of the Phase 2a BRADiNP Clinical Trial for this compound [2]

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, 2-treatment crossover
Patient Population Adults with Type 1 or Type 2 diabetes and painful distal symmetric sensorimotor neuropathy for >6 months
Treatment This compound (450 mg once daily) vs. Placebo
Treatment Duration Two 4-week treatment periods with a washout in between
Primary Endpoint Change from baseline in the weekly mean 24-hour average pain intensity score at week 4
Number of Participants 79 treated with this compound and 79 with placebo; 75 completed both periods
Efficacy Outcome Mean treatment difference of 0.07 (95% CI: -0.170 to 0.314) at week 4, indicating no significant improvement over placebo
Adverse Events Occurred in 41.8% of participants on this compound and 32.9% on placebo, mostly mild to moderate in severity

The BRADiNP study concluded that the preclinical efficacy observed with B1 receptor antagonists did not translate into a meaningful therapeutic benefit for patients with DNP when treated with this compound.[2]

Alternative B1 Receptor Antagonists: Preclinical Evidence

While clinical data for other B1 receptor antagonists in neuropathic pain is limited, several compounds have shown promise in preclinical models.

BI113823

BI113823 is a selective B1 receptor antagonist that has been evaluated in preclinical models of inflammatory pain, which shares mechanistic overlap with neuropathic pain.

Table 2: Preclinical Data for BI113823 in an Inflammatory Pain Model [3]

ParameterDescription
Animal Model Wistar rats with Complete Freund's Adjuvant (CFA)-induced inflammation in the paw
Compound BI113823 (selective B1 receptor antagonist)
Administration Oral or intrathecal
Key Findings - Reduced CFA-induced mechanical hyperalgesia. - Increased B1 receptor gene expression was observed in peripheral and spinal neural tissue. - Significantly reduced the mechanosensitivity of peripheral afferents and spinal nociceptive-specific neurons.
Conclusion The analgesic effect is mediated by antagonism of both peripheral and spinal B1 receptors.
Other Investigational B1 Receptor Antagonists

Other B1 receptor antagonists such as BI 1026706 and DFL20656 have been investigated, primarily in the context of inflammation and other conditions, with some preclinical data suggesting potential for pain modulation. However, comprehensive clinical data in neuropathic pain for these compounds is not yet available.

Comparison with Current Standard-of-Care for Neuropathic Pain

The current therapeutic landscape for neuropathic pain is dominated by drugs with different mechanisms of action, primarily targeting neuronal hyperexcitability.

Table 3: Comparison of this compound with Standard-of-Care Neuropathic Pain Medications

Drug ClassExample(s)Mechanism of ActionClinical Efficacy in Neuropathic PainCommon Side Effects
B1 Receptor Antagonist This compoundBlocks the bradykinin B1 receptor, which is upregulated in inflammation and nerve injury.Not effective in a Phase 2a trial for diabetic neuropathic pain.Dizziness, somnolence, headache.
Gabapentinoids Gabapentin (B195806), PregabalinBind to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.Established efficacy for various neuropathic pain conditions, including diabetic neuropathy and postherpetic neuralgia.Dizziness, somnolence, peripheral edema, weight gain.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Duloxetine, VenlafaxineInhibit the reuptake of serotonin (B10506) and norepinephrine, enhancing descending inhibitory pain pathways.Effective for diabetic peripheral neuropathy and other neuropathic pain states.Nausea, dry mouth, insomnia, dizziness, fatigue.

Experimental Protocols

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is a standard method to assess mechanical sensitivity in rodents.

Protocol:

  • Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The threshold for paw withdrawal is determined, indicating the level of mechanical sensitivity. A lower threshold suggests allodynia.

von_frey_workflow start Place animal on mesh floor acclimate Acclimation Period start->acclimate apply_filament Apply von Frey filament to hind paw acclimate->apply_filament observe Observe for paw withdrawal apply_filament->observe response Withdrawal Response? observe->response increase_stiffness Increase filament stiffness response->increase_stiffness No record_threshold Record withdrawal threshold response->record_threshold Yes increase_stiffness->apply_filament hargreaves_workflow start Place animal on glass plate acclimate Acclimation Period start->acclimate apply_heat Apply radiant heat to hind paw acclimate->apply_heat timer_start Start timer apply_heat->timer_start observe Observe for paw withdrawal timer_start->observe response Withdrawal? observe->response timer_stop Stop timer and record latency response->timer_stop Yes B1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B1R B1 Receptor Gq Gq/11 B1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway (ERK) PKC->MAPK Pain Neuronal Sensitization and Pain Ca_release->Pain NFkB NF-κB Activation MAPK->NFkB Gene_expression Increased Expression of Pro-inflammatory and Nociceptive Mediators NFkB->Gene_expression Gene_expression->Pain Bradykinin Des-Arg⁹-Bradykinin Bradykinin->B1R

References

Fulimetibant's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Bradykinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding and functional activity of a therapeutic candidate is paramount. This guide provides a comparative analysis of Fulimetibant's cross-reactivity with the two primary bradykinin (B550075) receptors, B1 (BDKRB1) and B2 (BDKRB2). To provide a clear benchmark for selectivity, this compound is compared against Icatibant, a well-characterized selective antagonist of the B2 receptor.

The bradykinin system, with its two key G-protein coupled receptors, B1 and B2, plays a critical role in inflammation, pain, and vasodilation. The B2 receptor is constitutively expressed in many tissues and mediates the acute effects of bradykinin. In contrast, the B1 receptor is typically induced by tissue injury and inflammation, making it a key target for chronic inflammatory conditions. This compound has been identified as a potent antagonist of the bradykinin B1 receptor. This guide delves into the experimental data that defines its selectivity and potential for off-target effects on the B2 receptor.

Comparative Analysis of Receptor Binding Affinity and Functional Antagonism

To quantify the selectivity of this compound, its binding affinity (Ki) and functional antagonist potency (IC50 or Kb) at both the human bradykinin B1 and B2 receptors are compared with those of Icatibant. The data, summarized in the table below, is derived from in vitro pharmacological assays.

CompoundTarget ReceptorBinding Affinity (Ki) (nM)Functional Antagonism (IC50/Kb) (nM)Selectivity (B1 vs. B2)
This compound BDKRB1 Data not publicly availableData not publicly availableHighly selective for B1
BDKRB2 Data not publicly availableData not publicly available
Icatibant BDKRB1 >1000[1]No inhibition[1]>1250-fold for B2
BDKRB2 0.798[1][2]1.07 (IC50)[1] / 2.81 (Kb)

Note: While specific Ki and IC50 values for this compound are not available in the public domain, it is consistently characterized as a selective B1 receptor antagonist.The selectivity of Icatibant is presented to illustrate the typical profile of a receptor-subtype-selective antagonist.

Visualizing the Bradykinin Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the bradykinin receptor signaling pathway and the workflows for the key assays used to determine antagonist affinity and function.

cluster_receptor Cell Membrane Bradykinin Bradykinin B2 Receptor B2 Receptor Bradykinin->B2 Receptor Binds to Gq/11 Gq/11 B2 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates cluster_workflow Experimental Workflow Membrane Prep Membrane Preparation (Cells expressing B1/B2 receptors) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane Prep->Incubation Separation Separation (Bound vs. Free Radioligand) Incubation->Separation Detection Detection (Scintillation Counting) Separation->Detection Analysis Data Analysis (Determine IC50 and Ki) Detection->Analysis cluster_workflow Experimental Workflow Cell Culture Cell Culture (Cells expressing B1/B2 receptors) Dye Loading Dye Loading (Calcium-sensitive dye) Cell Culture->Dye Loading Antagonist Incubation Antagonist Incubation Dye Loading->Antagonist Incubation Agonist Stimulation Agonist Stimulation Antagonist Incubation->Agonist Stimulation Signal Detection Signal Detection (Fluorescence Measurement) Agonist Stimulation->Signal Detection Analysis Data Analysis (Determine IC50/Kb) Signal Detection->Analysis

References

Comparative Pharmacokinetics of Fatty Acid Synthase (FASN) Inhibitors: A Look at Denifanstat and FT-4101

Author: BenchChem Technical Support Team. Date: December 2025

While specific pharmacokinetic data for the investigational drug Fulimetibant is not publicly available, this guide provides a comparative analysis of the pharmacokinetic profiles of two other fatty acid synthase (FASN) inhibitors: Denifanstat (TVB-2640) and FT-4101. This comparison offers valuable insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this emerging class of therapeutic agents.

Fatty acid synthase (FASN) has emerged as a significant target in various diseases, including metabolic disorders and oncology.[1] Inhibitors of this enzyme, such as Denifanstat and FT-4101, are currently in clinical development.[1][2] Understanding their pharmacokinetic profiles is crucial for optimizing dosing regimens and predicting their therapeutic efficacy and safety.

Quantitative Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for Denifanstat and FT-4101. It is important to note that comprehensive human data is still emerging from ongoing clinical trials.

Pharmacokinetic ParameterDenifanstat (TVB-2640)FT-4101
Route of Administration OralOral[2]
Bioavailability 38% (in mice)[3]Data not publicly available
Time to Peak Plasma Concentration (Tmax) 1 hour (in mice)Data not publicly available
Half-life (t1/2) Data not publicly availableLong half-life, supports once-daily dosing
Metabolism Primarily metabolized by CYP3A4Data not publicly available
Excretion Data not publicly availableData not publicly available

Experimental Protocols

Detailed experimental methodologies for the cited data are crucial for the interpretation and replication of findings.

Denifanstat (TVB-2640) Pharmacokinetic Study in Mice:

A preclinical study was conducted to evaluate the pharmacokinetic profile of Denifanstat in mice following oral administration. A single dose of 10 mg/kg was administered to the animals. Blood samples were collected at various time points to determine the plasma concentration of the drug. The peak plasma concentration (Cmax) and the time to reach Cmax (Tmax) were determined from the plasma concentration-time curve. The oral bioavailability was calculated by comparing the area under the curve (AUC) after oral administration to the AUC after intravenous administration. The study also identified the primary metabolic pathway through in vitro experiments using human liver microsomes, which indicated that CYP3A4 is the main enzyme responsible for its metabolism.

FT-4101 Phase 1 Clinical Trial:

A Phase 1 clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of FT-4101 in healthy adult subjects. The study involved the administration of ascending single oral doses of 3 mg, 6 mg, and 9 mg. While specific quantitative pharmacokinetic parameters from this study are not yet publicly disclosed, the results indicated a long half-life that is supportive of a once-daily dosing regimen.

Signaling Pathway and Experimental Workflow

The development and evaluation of FASN inhibitors involve a series of steps, from understanding the underlying biological pathways to conducting clinical trials. The following diagrams illustrate the FASN signaling pathway and a general workflow for the clinical evaluation of these inhibitors.

FASN_Signaling_Pathway Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Inhibited by Denifanstat & FT-4101 Complex Lipids Complex Lipids Palmitate->Complex Lipids Cellular Functions Cellular Functions Complex Lipids->Cellular Functions

Caption: Simplified diagram of the Fatty Acid Synthase (FASN) signaling pathway.

Clinical_Trial_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials In vitro studies In vitro studies Animal models Animal models In vitro studies->Animal models Phase 1 (Safety & PK) Phase 1 (Safety & PK) Animal models->Phase 1 (Safety & PK) Phase 2 (Efficacy & Dosing) Phase 2 (Efficacy & Dosing) Phase 1 (Safety & PK)->Phase 2 (Efficacy & Dosing) Phase 3 (Large-scale Efficacy & Safety) Phase 3 (Large-scale Efficacy & Safety) Phase 2 (Efficacy & Dosing)->Phase 3 (Large-scale Efficacy & Safety) Regulatory Review & Approval Regulatory Review & Approval Phase 3 (Large-scale Efficacy & Safety)->Regulatory Review & Approval

Caption: General workflow for the clinical development of a new drug.

References

In vitro potency of Fulimetibant compared to other B1 blockers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vitro Potency of Bisoprolol and Other Selective B1-Adrenergic Receptor Blockers

This guide provides a detailed comparison of the in vitro potency of Bisoprolol with other commonly used selective beta-1 (B1) adrenergic receptor blockers (often referred to as B1 blockers). The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is based on publicly available experimental findings.

Introduction to B1-Adrenergic Receptor Blockers

B1-adrenergic receptors are predominantly located in the heart and are responsible for mediating the effects of catecholamines like norepinephrine (B1679862) and epinephrine, which increase heart rate and contractility.[1][2] B1 blockers are competitive antagonists of these receptors, and by inhibiting their action, they reduce cardiac workload. This makes them crucial in the management of cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[3] The potency and selectivity of these blockers for the B1 receptor over other adrenergic receptors (like B2, which is involved in smooth muscle relaxation) are key determinants of their therapeutic efficacy and side-effect profile.[3]

Comparative In Vitro Potency

The in vitro potency of B1 blockers is typically quantified by their binding affinity (Ki) and functional inhibition (IC50) at the B1-adrenergic receptor. A lower Ki or IC50 value indicates a higher potency.

CompoundB1 Ki (nM)B1 IC50 (nM)B2/B1 Selectivity Ratio
Bisoprolol 4.7[4]2434.7 - 75
Atenolol 250-8.7 - 35
Metoprolol 491054.23
Nebivolol -13-1540.7
Betaxolol 23-12.5 - 35

Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the radioligand used and the tissue or cell line preparation. The selectivity ratio is the ratio of the affinity for B2 receptors to that for B1 receptors; a higher ratio indicates greater B1 selectivity.

Signaling Pathway and Experimental Workflow

To understand how the in vitro potency of B1 blockers is determined, it is essential to be familiar with the B1-adrenergic receptor signaling pathway and the experimental workflows used to measure receptor binding and functional inhibition.

B1-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the B1-adrenergic receptor and the point of intervention for B1 blockers.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (e.g., Norepinephrine) Agonist (e.g., Norepinephrine) B1-Adrenergic Receptor B1-Adrenergic Receptor Agonist (e.g., Norepinephrine)->B1-Adrenergic Receptor Binds to and activates G-Protein (Gs) G-Protein (Gs) B1-Adrenergic Receptor->G-Protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates downstream targets leading to B1_Blocker B1 Blocker (e.g., Bisoprolol) B1_Blocker->B1-Adrenergic Receptor Competitively inhibits

Caption: B1-Adrenergic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the typical workflow for a radioligand binding assay, a common method for determining the binding affinity (Ki) of a compound for a receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare cell membranes expressing B1-adrenergic receptors D Incubate membranes with radioligand and varying concentrations of test compound A->D B Prepare radioligand (e.g., [3H]dihydroalprenolol) B->D C Prepare serial dilutions of test compounds (B1 blockers) C->D E Separate bound from free radioligand (e.g., via vacuum filtration) D->E F Quantify radioactivity of bound radioligand E->F G Plot data and determine IC50 and Ki values F->G

Caption: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a drug for a receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the B1-adrenergic receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in a suitable buffer.

  • Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or (-)-[125I]iodocyanopindolol) and varying concentrations of the unlabeled B1 blocker (the competitor).

  • Incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

  • The Ki value (the equilibrium dissociation constant for the competitor) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a B1 blocker to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream second messenger in the B1-adrenergic signaling pathway.

1. Cell Culture and Plating:

  • Cells expressing the B1-adrenergic receptor (e.g., HEK293 or CHO cells) are cultured to near confluence.

  • The cells are then seeded into 96-well plates and incubated overnight.

2. Assay Protocol:

  • The cell culture medium is removed, and the cells are washed with a suitable buffer.

  • The cells are pre-incubated with varying concentrations of the B1 blocker for a specific period.

  • A B1-adrenergic receptor agonist (e.g., isoproterenol (B85558) or norepinephrine) is then added at a fixed concentration to stimulate cAMP production.

  • The incubation is continued for a defined time.

3. cAMP Detection:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

4. Data Analysis:

  • The data is plotted as the cAMP concentration versus the logarithm of the B1 blocker concentration.

  • The IC50 value (the concentration of the blocker that inhibits 50% of the agonist-induced cAMP production) is determined by non-linear regression analysis.

Conclusion

Based on the available in vitro data, Bisoprolol demonstrates high potency and selectivity for the B1-adrenergic receptor, comparable to or exceeding that of other commonly used B1 blockers. Its low Ki and IC50 values, coupled with a high B2/B1 selectivity ratio, are indicative of its strong and specific binding to the target receptor. These in vitro characteristics are consistent with its clinical efficacy as a cardioselective beta-blocker. The experimental protocols described provide a framework for the standardized evaluation of the in vitro potency of novel B1-adrenergic receptor antagonists.

References

Assessing the Therapeutic Window of Fulimetibant Versus Other Analgesics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of Fulimetibant, a bradykinin (B550075) B1 receptor antagonist, against established analgesics from different classes: the opioid agonist morphine, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, and the anticonvulsant gabapentin. The assessment is based on available preclinical and clinical data to offer insights into the relative safety and efficacy profiles of these compounds.

Executive Summary

This compound, a novel analgesic targeting the bradykinin B1 receptor, has demonstrated a challenging translational path from preclinical promise to clinical efficacy. While the rationale for targeting the B1 receptor in inflammatory and neuropathic pain is strong, clinical trial results for this compound in diabetic neuropathic pain have not shown a significant therapeutic benefit. This contrasts with established analgesics like morphine, ibuprofen, and gabapentin, which, despite their own limitations and side-effect profiles, have well-defined therapeutic windows and proven clinical utility across various pain modalities. This guide synthesizes the available data to facilitate a comparative understanding of these agents.

Data Presentation: Comparative Therapeutic Window

The therapeutic window is a measure of the safety of a drug, comparing the dose that produces a therapeutic effect to the dose that produces toxicity. A wider therapeutic window indicates a safer drug. The following tables summarize preclinical data for the comparator analgesics. Due to the limited publicly available preclinical data for this compound, a direct quantitative comparison is not possible.

Preclinical Therapeutic Window Comparison: Morphine
Species Mouse
Route of Administration Intraperitoneal (i.p.)
ED50 (Analgesia) ~5-10 mg/kg (hot plate test)
LD50 (Toxicity) ~400 mg/kg
Approximate Therapeutic Index (LD50/ED50) ~40-80
Preclinical Therapeutic Window Comparison: Ibuprofen
Species Mouse
Route of Administration Oral (p.o.)
ED50 (Analgesia) ~82.2 mg/kg (phenylquinone-induced writhing test)[1]
LD50 (Toxicity) ~800 mg/kg
Approximate Therapeutic Index (LD50/ED50) ~9.7
Preclinical Therapeutic Window Comparison: Gabapentin
Species Rat
Route of Administration Intraperitoneal (i.p.)
ED50 (Analgesia) ~34-103 mg/kg (neuropathic pain models)[2]
LD50 (Toxicity) >8000 mg/kg
Approximate Therapeutic Index (LD50/ED50) >77-235

Mechanism of Action and Signaling Pathways

This compound: Bradykinin B1 Receptor Antagonism

This compound is a selective antagonist of the bradykinin B1 receptor. The B1 receptor is not typically present in healthy tissues but is induced by inflammatory mediators and nerve injury. Its activation by des-Arg⁹-bradykinin, a metabolite of bradykinin, is implicated in the maintenance of chronic inflammatory and neuropathic pain. By blocking this receptor, this compound was hypothesized to reduce pain by inhibiting the downstream signaling cascades that lead to neuronal sensitization.

Fulimetibant_Mechanism cluster_membrane Nociceptor Membrane B1_Receptor Bradykinin B1 Receptor Gq_alpha Gqα B1_Receptor->Gq_alpha Activates des_Arg9_BK des-Arg⁹-bradykinin des_Arg9_BK->B1_Receptor Activates This compound This compound This compound->B1_Receptor Blocks PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Sensitization Neuronal Sensitization (Pain) Ca_release->Neuronal_Sensitization PKC_activation->Neuronal_Sensitization

Caption: Signaling pathway of the Bradykinin B1 receptor and inhibition by this compound.

Comparator Analgesics: Established Mechanisms
  • Morphine: An opioid agonist that primarily acts on μ-opioid receptors in the central nervous system, inhibiting the transmission of nociceptive signals.

  • Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins (B1171923) involved in pain and inflammation.

  • Gabapentin: An anticonvulsant that is thought to exert its analgesic effect by binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.

Experimental Protocols

The determination of a therapeutic window involves a series of preclinical and clinical studies to assess both efficacy (analgesia) and toxicity.

Preclinical Assessment of Analgesia

A variety of animal models are employed to evaluate the analgesic potential of a new chemical entity.

1. Thermal Nociception Models:

  • Hot Plate Test:

    • Principle: Measures the latency of a rodent to react to a heated surface (e.g., licking a paw or jumping).

    • Procedure: Animals are placed on a hot plate maintained at a constant temperature (e.g., 55°C). The time until a nociceptive response is recorded. A cut-off time is used to prevent tissue damage.

    • Endpoint: Increased latency to respond after drug administration compared to baseline or vehicle control.

  • Tail-Flick Test:

    • Principle: Measures the latency to withdraw the tail from a noxious heat source.

    • Procedure: A focused beam of radiant heat is applied to the animal's tail. The time taken to flick the tail away from the heat source is measured.

    • Endpoint: Increased tail-flick latency indicates an analgesic effect.

2. Mechanical Nociception Models:

  • Von Frey Filament Test:

    • Principle: Assesses mechanical allodynia (pain in response to a normally non-painful stimulus).

    • Procedure: Calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the animal's paw. The filament that elicits a withdrawal response is recorded.

    • Endpoint: An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity.

3. Chemical Nociception Models:

  • Formalin Test:

    • Principle: Differentiates between acute nociceptive pain and more persistent inflammatory pain.

    • Procedure: A dilute solution of formalin is injected into the animal's paw. The time spent licking or biting the injected paw is recorded in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).

    • Endpoint: Reduction in the duration of nociceptive behaviors in either or both phases.

Preclinical_Analgesia_Workflow Start Drug Candidate Dose_Selection Dose-Range Finding Study Start->Dose_Selection Animal_Models Select Animal Models of Pain (e.g., Hot Plate, Formalin Test) Dose_Selection->Animal_Models Drug_Admin Administer Drug or Vehicle (Control) Animal_Models->Drug_Admin Behavioral_Testing Behavioral Assessment of Nociception Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis (e.g., ED50 Calculation) Behavioral_Testing->Data_Analysis Efficacy_Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Efficacy_Conclusion

Caption: Generalized workflow for preclinical assessment of analgesia.

Preclinical Assessment of Toxicity

1. Acute Toxicity Studies (LD50 Determination):

  • Principle: To determine the dose of a substance that is lethal to 50% of a test population.

  • Procedure: Graded single doses of the drug are administered to groups of animals (typically rodents). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoint: The LD50 value is calculated using statistical methods (e.g., probit analysis).

2. General Toxicity Studies:

  • Procedure: Repeated doses of the drug are administered over a longer period (e.g., 28 or 90 days) to assess for target organ toxicity.

  • Endpoints: Clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

Clinical Assessment of Therapeutic Window

Phase I Trials:

  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a new drug in a small group of healthy volunteers.

  • Procedure: Ascending single and multiple doses are administered.

  • Endpoints: Maximum tolerated dose (MTD), adverse events, and pharmacokinetic parameters.

Phase II Trials:

  • Objective: To evaluate the efficacy of the drug in patients with the target condition and to further assess its safety.

  • Procedure: Randomized, double-blind, placebo-controlled studies are typically conducted.

  • Endpoints: Primary efficacy endpoint (e.g., change in pain score), dose-response relationship, and adverse event profile. The BRADiNP study for this compound was a Phase 2a trial.

Phase III Trials:

  • Objective: To confirm the efficacy and safety of the drug in a larger patient population to provide the basis for regulatory approval.

Therapeutic_Window_Concept No_Effect No Effect Therapeutic_Effect Therapeutic Effect (Analgesia) Toxic_Effect Toxic Effect (Adverse Events) Therapeutic_Window Therapeutic Window Therapeutic_Window->Therapeutic_Effect

Caption: Conceptual illustration of the therapeutic window.

Conclusion

The assessment of an analgesic's therapeutic window is a critical component of drug development. While preclinical models provide essential initial data on efficacy and toxicity, the ultimate determination of a drug's utility lies in its clinical performance. This compound serves as a compelling case study where promising preclinical rationale did not translate to clinical efficacy in diabetic neuropathic pain, highlighting the complexities of pain pathophysiology and the challenges of drug development in this area. In contrast, established analgesics such as morphine, ibuprofen, and gabapentin, despite their respective limitations, have demonstrated clinically relevant therapeutic windows for specific pain indications. This comparative guide underscores the importance of a multi-faceted approach, integrating preclinical data with robust clinical trial evidence, in the comprehensive evaluation of novel analgesics.

References

Bradykinin B1 Antagonists: A Comparative Clinical Trial Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data for bradykinin (B550075) B1 receptor antagonists. The bradykinin B1 receptor, a G-protein coupled receptor, is induced during inflammation and tissue injury, making it a key target for therapeutic intervention in a variety of pathological conditions, including chronic pain and inflammation.[1][2][3][4] This document summarizes the available clinical trial findings for several B1 receptor antagonists, details the experimental protocols of key studies, and illustrates the pertinent signaling pathways.

Comparative Analysis of Clinical Trial Data

The development of bradykinin B1 receptor antagonists has been challenging, with several candidates failing to demonstrate efficacy or having their development discontinued.[5] Consequently, a comprehensive quantitative meta-analysis is limited by the scarcity of published data. The following table summarizes the status and available results of key bradykinin B1 receptor antagonists that have entered clinical trials.

Antagonist Indication(s) Clinical Trial Phase Trial Status Summary of Key Findings
BI 1026706 Diabetic Macular EdemaPhase IICompletedDid not demonstrate superiority over placebo in reducing central subfield foveal thickness at 12 weeks. Adverse events were mostly mild to moderate and balanced between the treatment and placebo groups.
FOV-2304 (Safotibant) Diabetic Macular EdemaPhase IIDiscontinuedResults from the clinical trial have not been made publicly available.
MK-0686 Osteoarthritis, Postherpetic Neuralgia, Postoperative Dental PainPhase IITerminated/CompletedClinical trial results for these indications have not been disclosed.
BI-113823 OsteoarthritisPhase ITerminatedNo clinical trial results have been published for this compound.
SSR-240612 Inflammation and Neuropathic PainPhase IIHaltedDevelopment was halted for undisclosed reasons, and no clinical trial data is available.

Detailed Experimental Protocols

A detailed methodology is available for the clinical trial of BI 1026706 in patients with diabetic macular edema (NCT02732951).

Trial Design: This was a randomized, double-blind, placebo-controlled study.

Participant Population: The study enrolled 105 patients with type 1 or type 2 diabetes mellitus who had mild visual impairment due to center-involved diabetic macular edema.

Intervention: Patients were randomized to receive either 100 mg of oral BI 1026706 twice daily or a placebo for a duration of 12 weeks.

Primary Endpoint: The primary outcome measured was the change from baseline in central subfield foveal thickness (CSFT) at week 12, as assessed by spectral-domain optical coherence tomography.

Secondary Endpoints: Additional endpoints included absolute CSFT values, safety, and pharmacokinetics of the drug.

Key Efficacy Results:

  • BI 1026706 Group: Mean increase in CSFT of 10.3 µm from baseline.

  • Placebo Group: Mean decrease in CSFT of 6.2 µm from baseline.

  • Treatment Difference: The adjusted mean difference between the two groups was 16.5 µm, which was not statistically significant.

Safety Profile: The majority of reported adverse events were of mild or moderate intensity and were comparable between the BI 1026706 and placebo groups.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of bradykinin B1 antagonists, it is essential to visualize the signaling pathway of the B1 receptor.

Bradykinin B1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the bradykinin B1 receptor. Under conditions of inflammation or tissue injury, the expression of the B1 receptor is induced. Its ligand, des-Arg⁹-bradykinin, binds to the receptor, which is a G-protein coupled receptor (GPCR). This binding activates G-proteins, leading to an increase in intracellular calcium concentration via the inositol (B14025) 1,4,5-triphosphate (IP3) receptor. This signaling cascade contributes to vasodilation, increased vascular permeability, and the inflammatory response.

Bradykinin_B1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space des-Arg9-BK des-Arg⁹-bradykinin B1R Bradykinin B1 Receptor (GPCR) des-Arg9-BK->B1R Binds G_protein G-protein B1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Inflammation Inflammatory Response (Vasodilation, Permeability) Ca2_release->Inflammation Leads to

Caption: Bradykinin B1 Receptor Signaling Cascade.

Logical Workflow of a B1 Antagonist Clinical Trial

The diagram below outlines the typical workflow for a clinical trial investigating a new bradykinin B1 receptor antagonist, from patient recruitment to data analysis.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Design Ethics Ethics Approval Protocol->Ethics Recruitment Patient Recruitment (e.g., Diabetic Macular Edema) Ethics->Recruitment Screening Screening & Consent Recruitment->Screening Randomization Randomization Screening->Randomization Treatment Treatment Administration (B1 Antagonist vs. Placebo) Randomization->Treatment FollowUp Follow-up & Data Collection (e.g., OCT, Safety) Treatment->FollowUp Analysis Statistical Analysis (Primary & Secondary Endpoints) FollowUp->Analysis Reporting Results Reporting & Publication Analysis->Reporting

Caption: Clinical Trial Workflow for a B1 Antagonist.

References

Safety Operating Guide

Navigating the Safe Disposal of Fulimetibant: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Fulimetibant are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, drawing from available safety data and general principles of hazardous waste management.

This compound is a bradykinin (B550075) receptor antagonist.[1] While specific disposal instructions are not detailed in readily available documentation, the Safety Data Sheet (SDS) advises that disposal should be in accordance with appropriate laws and regulations.[2] Therefore, a conservative approach, treating the compound as hazardous chemical waste, is recommended.

Key Compound Information

A summary of essential data for this compound is provided below, aiding in the proper assessment and handling of the compound.

PropertyValueReference
CAS Number 2231142-90-6[2]
Molecular Formula C25H21F4N3O3[1]
Storage Temperature -20℃[1]

This compound Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for chemical waste management and should be adapted to comply with institutional and local regulatory requirements.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin and eyes.

2. Waste Classification and Segregation:

  • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste.

  • Segregate this compound waste from other waste streams to await proper disposal.

3. Preparing for Disposal:

  • Solid Waste:

    • Collect solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, sealed, and leak-proof container.

  • Contaminated Materials:

    • Place all disposable items contaminated with this compound, such as gloves and bench paper, into a designated hazardous waste bag.

4. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not discharge this compound waste into drains or dispose of it with general laboratory trash.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Fulimetibant_Disposal_Workflow cluster_start Waste Generation cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated assess Consult SDS & Local Regulations start->assess solid Solid Waste (e.g., powder, contaminated vials) assess->solid Identify Waste Type liquid Liquid Waste (e.g., solutions) assess->liquid sharps Contaminated Sharps assess->sharps container_solid Sealable, Labeled Solid Waste Container solid->container_solid container_liquid Leak-proof, Labeled Liquid Waste Container liquid->container_liquid container_sharps Puncture-resistant Sharps Container sharps->container_sharps ehs Contact EHS for Professional Disposal container_solid->ehs container_liquid->ehs container_sharps->ehs

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Fulimetibant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Fulimetibant in a laboratory setting. Due to the limited publicly available hazard information, a conservative approach to handling is strongly recommended. The following procedural guidance for personal protective equipment (PPE), operational handling, and disposal is based on the available Safety Data Sheet (SDS) and established best practices for managing chemical compounds with incompletely characterized toxicological profiles.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure risk during the handling of this compound. The following table summarizes the required PPE for various laboratory activities.

Activity Required Personal Protective Equipment
Handling Solid Compound (e.g., weighing, aliquoting) Gloves: Double-gloving with chemical-impermeable gloves (e.g., nitrile) is required. Inspect gloves for integrity before each use. Eye Protection: Tightly fitting safety goggles with side-shields are mandatory. Respiratory Protection: Use a NIOSH-approved respirator. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator should be employed. Body Protection: Wear fire/flame resistant and impervious clothing, such as a disposable gown over a lab coat.
Handling Liquid Solutions (e.g., preparing solutions, cell culture) Gloves: Chemical-impermeable gloves are required. Eye Protection: Tightly fitting safety goggles with side-shields are mandatory. Body Protection: Wear a lab coat.
Risk of Splash (e.g., large volume transfers, vortexing) In addition to the above, a face shield is required to protect the face and neck.
General Laboratory Work Standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses, should be worn at all times.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound, from preparation to disposal.

1. Preparation and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Before handling, ensure that all necessary PPE is readily available and in good condition.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent fire hazards.

  • Ensure adequate ventilation to prevent the accumulation of vapors.

2. First-Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.

  • Eye Contact: If the substance comes into contact with the eyes, rinse with pure water for at least 15 minutes and consult a physician.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

3. Disposal Plan:

  • All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Collect and arrange for disposal in suitable, closed containers.

  • Discharge into the environment must be avoided.

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 A IMMEDIATE ACTIONS B Evacuate the immediate area. C Alert nearby personnel and the lab supervisor. D If the spill is large or involves a significant release of dust/vapor, activate the emergency alarm and evacuate the laboratory. H Determine if the spill can be safely managed by laboratory personnel or if external assistance is required. D->H E ASSESS THE SPILL F Identify the spilled material and the extent of the spill. G Consult the Safety Data Sheet (SDS) for specific spill cleanup procedures. I SPILL CLEANUP (if safe to do so) H->I J Don appropriate Personal Protective Equipment (PPE). I->J K Contain the spill using absorbent materials. J->K L For solid spills, carefully sweep or vacuum the material. Avoid creating dust. K->L M For liquid spills, absorb the material with an inert absorbent. K->M N Place all contaminated materials into a labeled, sealed hazardous waste container. L->N M->N O DECONTAMINATION & DISPOSAL N->O P Decontaminate the spill area with an appropriate cleaning agent. Q Properly dispose of all contaminated PPE and cleaning materials as hazardous waste. R Wash hands thoroughly after the cleanup is complete.

Caption: Workflow for responding to a chemical spill of this compound.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。